Pyrrolidine-3-sulfonamide hydrochloride
Description
Significance of the Pyrrolidine (B122466) Scaffold in Medicinal Chemistry Research
The pyrrolidine ring is one of the most prevalent five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov Its ubiquity in drug design stems from several advantageous structural and chemical properties that make it a versatile scaffold for developing novel therapeutic agents. frontiersin.orgresearchgate.net
Contribution of sp³-Hybridization and Stereochemistry to Molecular Diversity
The saturated nature of the pyrrolidine ring, characterized by sp³-hybridized carbon atoms, is a key feature that contributes to its value in drug discovery. nih.govresearchgate.net Unlike flat, aromatic (sp²-hybridized) systems, the sp³-rich structure of pyrrolidine provides a three-dimensional geometry. nih.gov This complexity offers more opportunities to improve a compound's properties, such as aqueous solubility and druggability. nih.gov
Furthermore, the sp³-hybridized carbons in the pyrrolidine ring can be stereogenic centers, meaning they can exist in different spatial arrangements (stereoisomers). nih.govresearchgate.net The specific stereochemistry of a molecule is often crucial for its biological activity, as proteins and enzymes in the body are themselves chiral. researchgate.net The ability to create and control these stereocenters on the pyrrolidine scaffold allows for the synthesis of a wide diversity of molecules, each with a potentially unique biological profile due to different binding interactions with their targets. nih.govresearchgate.net The chemical and biological properties of substituted pyrrolidine derivatives are highly dependent on their relative stereochemistry. beilstein-journals.org
Three-Dimensional Coverage and Pseudorotation Effects of the Pyrrolidine Ring System
The non-planar, puckered nature of the five-membered pyrrolidine ring gives it significant three-dimensional (3D) coverage, a desirable trait in modern drug design. nih.govresearchgate.net This 3D shape allows for a more effective exploration of the binding pockets of biological targets compared to flat molecules. nih.gov
A unique characteristic of saturated five-membered rings like pyrrolidine is "pseudorotation," a phenomenon where the ring rapidly interconverts between various "envelope" and "twist" conformations without significant energy barriers. nih.govresearchgate.net This conformational flexibility allows the pyrrolidine scaffold to adapt its shape to best fit a specific biological target. nih.govresearchgate.net The puckering of the ring can also be controlled by adding substituents, which can lock the ring into specific, energetically favorable conformations, further enhancing its utility as a scaffold for designing highly selective drug candidates. nih.gov
General Overview of Sulfonamide Derivatives in Drug Discovery
The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry and forms the basis for numerous therapeutic agents. wikipedia.orgnih.gov Since their initial discovery, sulfonamide-containing compounds have evolved significantly, leading to a multitude of FDA-approved drugs for a wide range of diseases. nih.gov
Historical Context and Therapeutic Significance as Chemotherapeutic Agents
The era of modern chemotherapy began with the discovery of sulfonamides. In the 1930s, the first sulfonamide, Prontosil, was identified as an effective antibacterial agent. wikipedia.orgopenaccesspub.orgresearchgate.net It was later discovered that Prontosil was a prodrug, being metabolized in the body to the active compound, sulfanilamide. openaccesspub.org This breakthrough marked a turning point in medicine, as sulfa drugs were the first broadly effective systemic antibacterials available before the advent of penicillin. wikipedia.orgyoutube.com
During World War II, sulfonamides were used extensively to treat wound infections, significantly reducing mortality among soldiers. wikipedia.orgyoutube.com They proved effective against a variety of bacterial infections and are credited with saving countless lives. wikipedia.org The mechanism of action for antibacterial sulfonamides involves acting as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for folic acid synthesis in bacteria. wikipedia.org Since humans obtain folic acid from their diet, this pathway can be selectively targeted in bacteria. wikipedia.org
Broad Spectrum of Pharmacological Activities Associated with Sulfonamide Functionality
While initially recognized for their antibacterial properties, the therapeutic applications of sulfonamides have expanded dramatically over the decades. researchgate.netajchem-b.com The versatility of the sulfonamide scaffold has allowed for the development of drugs with a wide array of pharmacological activities. openaccesspub.orgsciepub.com Beyond their use in treating bacterial infections, sulfonamides are integral to therapies for many other conditions. ajchem-b.com
This broad spectrum of activity includes:
Diuretics: Thiazide diuretics, such as hydrochlorothiazide, are sulfonamide-based drugs used to treat hypertension. wikipedia.orgopenaccesspub.org
Antidiabetic Agents: The sulfonylureas (e.g., tolbutamide) are a class of drugs that stimulate insulin (B600854) release and are used in the management of type 2 diabetes. openaccesspub.orgajchem-b.com
Anti-inflammatory Agents: Certain sulfonamides, like celecoxib, act as selective COX-2 inhibitors to treat inflammation and pain. openaccesspub.org
Anticonvulsants: Some sulfonamide derivatives are used to manage epilepsy. wikipedia.orgsciepub.com
Anticancer Agents: The sulfonamide moiety is present in various modern anticancer drugs that target enzymes like carbonic anhydrase or specific signaling pathways. nih.govresearchgate.netajchem-b.com
Antiviral and Antifungal Agents: The pharmacological reach of sulfonamides also extends to treating viral and fungal infections. researchgate.netajchem-b.comresearchgate.net
The following table summarizes the diverse pharmacological roles of the sulfonamide functional group.
| Pharmacological Activity | Example Compound Class/Drug | Therapeutic Use |
| Antibacterial | Sulfamethoxazole | Bacterial Infections |
| Diuretic | Hydrochlorothiazide | Hypertension |
| Antidiabetic | Tolbutamide, Glipizide | Type 2 Diabetes |
| Anti-inflammatory | Celecoxib | Inflammation, Arthritis |
| Anticonvulsant | Sultiame | Epilepsy |
| Anticancer | Pazopanib, Vemurafenib | Various Cancers |
| Antiviral | Amprenavir (HIV protease inhibitor) | Viral Infections (HIV) |
| Antifungal | - | Fungal Infections |
| Carbonic Anhydrase Inhibition | Acetazolamide | Glaucoma, Altitude Sickness |
Research Context of Pyrrolidine-3-sulfonamide (B1439569) Hydrochloride as a Model Compound
Pyrrolidine-3-sulfonamide hydrochloride serves as a significant model compound in academic research, primarily because it combines two moieties of high interest in medicinal and synthetic chemistry: the pyrrolidine ring and the sulfonamide group. The pyrrolidine nucleus is one of the most common five-membered non-aromatic nitrogen heterocycles found in FDA-approved drugs. nih.gov Its prevalence stems from its utility as a versatile scaffold in drug design. nih.govresearchgate.net The hydrochloride salt form of the compound enhances its water solubility, which is advantageous for various experimental applications in biological research. ontosight.ai
The investigation of this compound and its derivatives is driven by the unique structural and functional characteristics of its constituent parts.
In Synthetic Chemistry: The pyrrolidine scaffold is a key building block in stereoselective synthesis. mdpi.com Its non-planar, puckered structure provides a three-dimensional framework that allows for precise spatial orientation of substituents, which is crucial for selective interaction with biological targets. nih.govresearchgate.net Chemists utilize the pyrrolidine ring as a chiral controller in asymmetric synthesis and as a ligand for transition metals. nih.gov The presence of the sulfonamide group, attached to the pyrrolidine ring, offers a reactive site for further chemical modification. The sulfonyl chloride precursor, pyrrolidine-3-sulfonyl chloride, is a key electrophile used to create a diverse library of sulfonamide derivatives through reactions with various nucleophiles like amines and alcohols. smolecule.com Synthetic strategies often involve multi-step processes, including methods like 1,3-dipolar cycloadditions to construct the pyrrolidine ring itself. nih.gov
In Biological and Medicinal Chemistry: The pyrrolidine ring is a privileged scaffold because it effectively explores pharmacophore space due to its sp3-hybridized nature and contributes significantly to the stereochemistry of a molecule. nih.govresearchgate.net The sulfonamide functional group is a well-established pharmacophore known for a wide range of biological activities, including antibacterial and anticancer properties. acs.orgresearchgate.net The combination of these two components in one molecule creates a foundation for developing novel therapeutic agents. The sulfonamide moiety can form strong hydrogen bonds with amino acid residues in the active sites of enzymes and receptors, leading to potent and selective inhibition. nih.gov This makes pyrrolidine sulfonamide derivatives promising candidates for targeting various biological pathways.
Academic research involving the pyrrolidine sulfonamide scaffold has progressed along several key trajectories, focusing on leveraging its structural and functional properties for therapeutic applications.
Development of Enzyme and Transporter Inhibitors: A major research focus is the design and synthesis of pyrrolidine sulfonamides as inhibitors of specific biological targets. For instance, extensive research has been conducted on 3,4-disubstituted pyrrolidine sulfonamides as selective inhibitors of the glycine (B1666218) transporter-1 (GlyT1). nih.gov The inhibition of GlyT1 is a potential therapeutic strategy for treating schizophrenia and other disorders associated with N-methyl-d-aspartate (NMDA) receptor hypofunction. nih.gov Structure-activity relationship (SAR) studies in this area have shown that substituents on both the pyrrolidine ring and the sulfonamide's aryl group significantly influence potency. nih.gov
Another trajectory involves the development of β-glucosidase inhibitors. A series of novel pyrrolidine sulfonamide derivatives were designed and synthesized, with in silico screening revealing their potential as inhibitors of this enzyme class. nih.gov
| Research Trajectory | Target | Therapeutic Area | Key Findings |
| Glycine Transporter-1 (GlyT1) Inhibition | GlyT1 | Schizophrenia, CNS Disorders | Fluorophenyl substituents at position 3 of the pyrrolidine ring offered better in vitro potency. Meta-substituted derivatives on the phenylsulfonamide moiety showed improved activity. nih.gov |
| β-Glucosidase Inhibition | β-Glucosidase | Metabolic Disorders (potential) | In silico studies showed that certain derivatives, particularly those with an imidazole (B134444) sulfonyl group, were the most potent inhibitors among the tested compounds. nih.gov |
| Anticancer Agents | Various (e.g., HDAC2, PHB2) | Oncology | Spiro[pyrrolidine-3,3′-oxindoles] have been investigated as dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) for breast cancer. nih.gov Other sulfonamide analogues have shown potent antitumor activity. acs.org |
Asymmetric Synthesis and Organocatalysis: The pyrrolidine scaffold is central to the field of organocatalysis. Research has focused on the synthesis of new pyrrolidine-based organocatalysts, often incorporating sulfonamide groups to act as hydrogen bond donors. mdpi.com These catalysts are employed in various asymmetric reactions, such as aldol (B89426) and Michael reactions, to produce enantiomerically pure compounds, which are vital for the pharmaceutical industry. mdpi.com
Exploration of Novel Bioactive Scaffolds: Researchers are continuously exploring the pyrrolidine sulfonamide framework to develop compounds with a range of biological activities. These include potential antioxidant, anti-inflammatory, antibacterial, and antifungal agents. smolecule.com The core structure is functionalized in diverse ways to generate libraries of compounds that are then screened for various biological effects, aiming to identify new lead compounds for drug discovery. nih.govmdpi.com For example, sulfonamide analogues of the natural alkaloids antofine and cryptopleurine (B1669640) have been synthesized and evaluated as potent and orally active antitumor agents. acs.org
Structure
3D Structure of Parent
Properties
IUPAC Name |
pyrrolidine-3-sulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S.ClH/c5-9(7,8)4-1-2-6-3-4;/h4,6H,1-3H2,(H2,5,7,8);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEXZIKOTCCWKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1S(=O)(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Pyrrolidine 3 Sulfonamide Hydrochloride and Its Derivatives
General Strategies for Pyrrolidine (B122466) Sulfonamide Synthesis
The creation of pyrrolidine sulfonamides can be approached through several strategic pathways. These include the classical formation of the sulfonamide bond, various methods to construct the heterocyclic pyrrolidine ring itself, and the chemical modification of an already formed pyrrolidine structure.
The most traditional and widely utilized method for synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. ucl.ac.ukresearchgate.net This robust S-N bond formation reaction is applicable to the synthesis of pyrrolidine sulfonamides, where either a pyrrolidine derivative bearing an amino group is reacted with a suitable sulfonyl chloride, or an amine is reacted with a sulfonyl chloride that contains a precursor to the pyrrolidine ring. ucl.ac.ukresearchgate.net The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.net While effective, this method necessitates the prior preparation of the sulfonyl chloride, which can sometimes be a challenging process involving toxic reagents. researchgate.net
Recent advancements have focused on developing one-pot procedures that generate the sulfonyl chloride in situ from more stable precursors like thiols or sulfonic acids, followed by immediate reaction with the amine. organic-chemistry.org For instance, the combination of H₂O₂ and SOCl₂ can directly convert thiol derivatives into sulfonyl chlorides, which then readily form sulfonamides upon reaction with amines in excellent yields. organic-chemistry.org Another approach involves the copper-catalyzed conversion of aromatic acids to sulfonyl chlorides, which can then be aminated in the same reaction vessel. nih.gov
A series of 3,4-disubstituted pyrrolidine sulfonamides, investigated as selective glycine (B1666218) transporter-1 (GlyT1) inhibitors, were synthesized using this fundamental approach, highlighting its utility in medicinal chemistry. nih.gov
Table 1: Representative Synthesis of Sulfonamides from Amines and Sulfonyl Chlorides
| Amine | Sulfonyl Chloride | Base | Product | Yield | Reference |
|---|---|---|---|---|---|
| Primary/Secondary Amine | p-Toluene sulfonyl chloride | Poly(4-vinylpyridine) | N-substituted sulfonamide | High | researchgate.net |
| Thiol-derived precursors | In situ generated SO₂Cl₂ | - | Corresponding sulfonamide | Excellent | organic-chemistry.org |
Instead of starting with a pyrrolidine ring, several methods focus on constructing the five-membered heterocycle as a key step in the synthesis. These strategies allow for the introduction of diverse substituents and stereocenters.
The 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is a powerful and atom-economical method for the stereocontrolled synthesis of polysubstituted pyrrolidines. nih.govacs.org This reaction allows for the construction of the pyrrolidine scaffold with control over as many as four new stereogenic centers in a single step. nih.govacs.org
Azomethine ylides, which are highly reactive intermediates, are typically generated in situ. mdpi.com A common method involves the decarboxylative condensation of an α-amino acid (such as N-methylglycine) with an aldehyde or ketone (like isatin). acs.org The resulting ylide then rapidly reacts with a dipolarophile (an alkene) to form the pyrrolidine ring. nih.govmdpi.com The reaction exhibits high regio- and diastereoselectivity, which can be influenced by the nature of the substrates, catalysts, and reaction conditions. acs.orgrsc.org Chiral metal complexes, in particular, have proven to be very effective in controlling the enantioselectivity of these cycloadditions. nih.gov This methodology has been used to access a wide variety of structurally complex pyrrolidines, including spirooxindole-pyrrolidine hybrids. acs.org
Table 2: Examples of 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis
| Azomethine Ylide Precursors | Dipolarophile | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Isatin, N-methylglycine | (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile | Absolute ethanol | Spirooxindole-pyrrolidine-benzothiazole | acs.org |
| N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | Methyl trans-4-fluorocinnamate | Trifluoroacetic acid (TFA) | 3,4-disubstituted pyrrolidine | nih.gov |
Aminocyclization strategies involve the intramolecular formation of the pyrrolidine ring from an acyclic precursor containing an amine. rsc.org This approach is versatile and can be achieved through various chemical transformations. For example, a highly stereoselective protocol involves the bromination of a double bond in an acyclic amine, followed by an intramolecular nucleophilic substitution by the amino group to close the ring. rsc.org
Other aminocyclization methods include copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds, which provides a direct route to pyrrolidines under mild conditions with excellent regio- and chemoselectivity. organic-chemistry.org Gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides has also been developed to provide enantioenriched pyrrolidines in high yields. organic-chemistry.org These methods are valuable for preparing pyrrolidine subunits found in numerous biologically active natural products. rsc.org
A specialized method for synthesizing spiro-pyrrolidinyl-oxindoles involves the oxidative rearrangement of N-acyltetrahydro-β-carbolines (tryptolines). scielo.br Spirooxindoles are important structural motifs found in many natural alkaloids with significant biological activities. nih.gov
In this reaction, the N-protected tetrahydro-β-carboline is treated with an oxidant, such as dimethyldioxirane (B1199080) (DMD) or trichloroisocyanuric acid (TCCA). scielo.brnih.gov The reaction is believed to proceed through the formation of an intermediate, such as a chlorohydrin, which then undergoes a dehydrohalogenation followed by a semi-pinacol-type rearrangement to yield the spirooxindole product. nih.gov This method provides a facile, often single-step, route to complex spirocyclic systems from readily available starting materials. scielo.brnih.gov The stereochemistry of the resulting spiro-center can often be controlled, leading to the stereoselective formation of the desired product. scielo.br
Table 3: Oxidative Rearrangement of Tetrahydro-β-carbolines (THBCs)
| Substrate | Oxidant | Product | Yield | Reference |
|---|---|---|---|---|
| N-acetyl THBC | Dimethyldioxirane (DMD) | Spiropyrrolidinyl-2-oxindole | Good | scielo.br |
| N-Boc THBC | Trichloroisocyanuric acid (TCCA) | N-Boc-spirooxindole | 82% | nih.gov |
An alternative and widely practiced strategy involves starting with a readily available, often chiral, pyrrolidine ring and introducing the desired functional groups. nih.govmdpi.com Proline and its derivatives, such as 4-hydroxyproline (B1632879), are common and inexpensive chiral starting materials for this approach. mdpi.com
For the synthesis of pyrrolidine-3-sulfonamide (B1439569), a precursor like (S)-3-aminopyrrolidine is required. A patented synthetic route to (S)-3-aminopyrrolidine dihydrochloride (B599025) starts from trans-4-hydroxy-L-proline. google.com The synthesis involves several steps:
N-Boc Protection: The nitrogen of the pyrrolidine ring is protected with a tert-butoxycarbonyl (Boc) group.
Hydroxyl Activation: The hydroxyl group at the 4-position is converted into a good leaving group, typically by sulfonylation (e.g., forming a mesylate or tosylate).
Nucleophilic Substitution: An SN2 reaction with an azide (B81097) source (e.g., sodium azide) displaces the leaving group, inverting the stereochemistry at that carbon and introducing an azido (B1232118) group.
Reduction and Deprotection: The azido group is reduced to an amino group, and the N-Boc protecting group is removed with acid to yield the target 3-aminopyrrolidine (B1265635) salt. google.com
Once the 3-aminopyrrolidine is obtained, the sulfonamide can be readily formed via the conventional reaction with a desired sulfonyl chloride as described in section 2.1.1. This strategy leverages the existing stereochemistry of natural products to produce enantiomerically pure target molecules. mdpi.commdpi.com
Pyrrolidine Ring Construction Approaches
Specific Synthetic Routes and Methodological Advancements Applied to Pyrrolidine-3-sulfonamide Structures
The construction of the pyrrolidine-3-sulfonamide core and its subsequent derivatization can be achieved through several synthetic strategies. These methods often involve the formation of the sulfonamide bond at a key step, followed by modifications to the pyrrolidine ring or the sulfonamide substituent.
Pyrrolidine-3-sulfonamide Formation via Condensation Reactions
A common approach to forming sulfonamides involves the condensation reaction between a sulfonyl chloride and an amine. In the context of pyrrolidine-3-sulfonamide, this would typically involve the reaction of a pyrrolidine-3-amine precursor with a desired sulfonyl chloride. While direct synthesis of the parent pyrrolidine-3-sulfonamide hydrochloride is not extensively detailed in the provided research, related syntheses of N-sulfonyl pyrrolidine-2,5-diones highlight the utility of condensation reactions.
For instance, a series of new pyrrolidine-2,5-diones bearing sulfonamide moieties have been synthesized in good yields through a three-step process involving carbamoylation-sulfamoylation, deprotection, and condensation. tandfonline.comingentaconnect.com This methodology utilizes a catalytic amount of H6P2W18O62 in acetonitrile (B52724) under refluxing conditions. ingentaconnect.com The key condensation step involves the reaction of an intermediate with succinic anhydride (B1165640) to form the N-sulfonyl pyrrolidine-2,5-dione derivatives. researchgate.net This general strategy underscores the feasibility of forming a sulfonamide linkage to a pyrrolidine-containing structure via condensation.
| Reactants | Catalyst | Solvent | Conditions | Product |
| Sulfonamide Intermediate, Succinic Anhydride | H6P2W18O62 | Acetonitrile | Reflux | N-Sulfonyl Pyrrolidine-2,5-dione |
Synthesis of N-Substituted Pyrrolidine Sulfonamides
The synthesis of N-substituted pyrrolidine sulfonamides is a crucial area of investigation, as the nature of the substituent on the sulfonamide nitrogen can significantly influence the biological activity of the molecule. A general and effective method for this synthesis involves the reaction of a pyrrolidine precursor with a substituted sulfonyl chloride.
A notable example is the synthesis of new sulphonamide pyrolidine carboxamide derivatives. nih.gov In this multi-step synthesis, proline is first reacted with either toluene (B28343) sulfonyl chloride or para-nitrophenyl (B135317) sulfonyl chloride to produce the corresponding N-sulfonyl proline derivatives. These intermediates are then coupled with various amine-containing fragments to yield the final N-substituted pyrrolidine sulfonamide products. nih.gov This approach allows for the introduction of a wide variety of substituents on the sulfonamide nitrogen, facilitating the exploration of structure-activity relationships.
Another strategy involves the preparation of trifluoromethanesulfonamide-substituted prolinamides. mdpi.com The synthetic route commences with the preparation of NHTf-substituted pyrrolidines in four high-yielding steps: reductive amination, hydrogenolysis, sulfonamide synthesis, and N-Boc deprotection. This is followed by coupling with N-Boc-D-proline and subsequent deprotection to furnish the desired catalysts. mdpi.com
| Pyrrolidine Precursor | Sulfonylating Agent | Key Reaction Steps | Final Product |
| Proline | Toluene sulfonyl chloride or para-nitrophenyl sulfonyl chloride | N-sulfonylation, Amide coupling | N-substituted pyrrolidine carboxamide sulfonamides |
| Aldehydes | Trifluoromethanesulfonic anhydride (Tf2O) | Reductive amination, Hydrogenolysis, Sulfonamide synthesis, N-Boc deprotection, Amide coupling | Trifluoromethanesulfonamide-substituted prolinamides |
Derivatization of the Pyrrolidine-3-sulfonamide Skeleton for Structure-Activity Relationship Studies
To explore the chemical space around the pyrrolidine-3-sulfonamide scaffold and to optimize its biological activity, various derivatization strategies have been employed. These include the preparation of hybrid molecules, modification of the pyrrolidine ring with carboxamide functionalities, and the introduction of fluorine atoms.
The synthesis of hybrid molecules incorporating both a pyrrolidine and a chalcone (B49325) moiety has been explored to generate compounds with potential biological activities. researchgate.net Chalcones, characterized by an open-chain flavonoid structure, are known to exhibit a wide range of pharmacological effects.
One synthetic approach involves the condensation of 4-(pyrrolidin-1-yl)benzaldehyde with various acetophenones to yield pyrrolidine-containing chalcones. researchgate.net These chalcones can be further cyclized with hydrazine (B178648) hydrate (B1144303) to produce pyrazolines, another class of heterocyclic compounds with biological relevance. researchgate.net In a different strategy, novel pyrrolidine chalcones were obtained by condensing different aldehydes with diazotized 4-amino acetophenone (B1666503) coupled to pyrrolidine. researchgate.net The molecular hybridization of a trimethoxy chalcone and a sulfonamide group has also been utilized to generate a series of sulfonamide-chalcone hybrids. nih.gov
| Starting Materials | Key Reaction | Product Class |
| 4-(pyrrolidin-1-yl)benzaldehyde, Acetophenones | Claisen-Schmidt Condensation | Pyrrolidine-Chalcones |
| Diazotized 4-amino acetophenone coupled to pyrrolidine, Aldehydes | Condensation | Pyrrolidine-Chalcones |
| Trimethoxy chalcone precursor, Sulfonamide precursor | Molecular Hybridization | Sulfonamide-Chalcone Hybrids |
Proline and its derivatives serve as versatile starting materials for the synthesis of various pyrrolidine-containing compounds, including pyrrolidine carboxamide derivatives. mdpi.com These derivatives are of significant interest due to their presence in numerous biologically active molecules.
A general route to these compounds involves the coupling of an N-protected proline derivative with a desired amine, often facilitated by coupling agents such as EDC·HCl/HOBt. nih.gov For instance, N-sulfonylated proline derivatives have been successfully coupled with 2-amino-N-substitutedphenylpropanamide to generate a library of sulphonamide pyrolidine carboxamide compounds. nih.gov Furthermore, the development of organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes provides a concise, two-step method for synthesizing highly enantiomerically enriched 5-alkylsubstituted pyrrolidine-3-carboxylic acids, which are valuable precursors for further derivatization into carboxamides. core.ac.ukrsc.org
| Starting Material | Key Reactions | Product |
| Proline | N-protection, Amide coupling | Pyrrolidine Carboxamide Derivatives |
| 4-alkyl-substituted 4-oxo-2-enoates, Nitroalkanes | Michael Addition, Cyclization/Reduction | 5-alkylsubstituted pyrrolidine-3-carboxylic acids |
The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The synthesis of fluorinated pyrrolidine and sulfonamide derivatives is therefore a topic of considerable interest.
One approach to synthesizing fluorinated pyrrolidines involves the use of superacid HF/SbF5 chemistry. nih.gov This method has been employed to prepare a series of substituted pyrrolidines and piperidines that incorporate tertiary benzenesulfonamide (B165840) moieties. nih.gov Another strategy for introducing fluorine is through the use of fluorinated building blocks. For example, [3+2] cycloaddition reactions of various vinyl sulfonyl fluorides with an unsubstituted azomethine ylide result in the formation of pyrrolidine-3-sulfonyl fluorides. researchgate.net Furthermore, the synthesis of drugs containing a trifluoromethyl group often involves the use of trifluoromethyl-substituted precursors. For instance, the synthesis of Tipranavir involves the treatment of an amine with (5-trifluoromethyl)-2-pyridine sulfonyl chloride. mdpi.com
| Synthetic Strategy | Fluorine Source | Resulting Moiety |
| Superacid Chemistry | HF/SbF5 | Fluorinated Pyrrolidine Ring |
| [3+2] Cycloaddition | Vinyl Sulfonyl Fluorides | Pyrrolidine-3-sulfonyl Fluoride |
| Use of Fluorinated Building Blocks | (5-trifluoromethyl)-2-pyridine sulfonyl chloride | Trifluoromethyl-substituted Sulfonamide |
Synthesis of Spiro[pyrrolidine-3,3′-oxindoles] and Analogues
The spiro[pyrrolidine-3,3′-oxindole] framework is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds. The synthesis of analogues bearing a sulfonamide moiety has been approached through several innovative catalytic asymmetric strategies.
One prominent method is the organocatalytic asymmetric 1,3-dipolar cycloaddition. This reaction can be achieved by reacting methyleneindolinones with aldehydes and amino esters in the presence of a chiral phosphoric acid catalyst. This three-component reaction proceeds under mild conditions to afford spiro[pyrrolidine-3,3′-oxindole] derivatives with high enantiopurity (up to 98% ee) and excellent yields. A key feature of this method is the creation of two adjacent quaternary stereogenic centers with high stereoselectivity nih.govrsc.org.
Another effective approach is the asymmetric cascade aza-Michael reaction, which can be catalyzed by squaramide. This method allows for the stereoselective synthesis of spiro[pyrrolidine-3,3′-oxindoles] and related spirocyclic pyrrolidines/pyrrolizidines nih.govrsc.orgresearchgate.net. The reaction of 5-arylidene thiazolidine-2,4-diones, isatin, and secondary amino acids in the presence of a nanocatalyst, such as l-proline (B1679175) functionalized manganese ferrite (B1171679) nanorods, has also been reported to produce spiro-heterocycle derivatives stereoselectively in high yields nih.govrsc.org. These methods are attractive due to their efficiency, high degree of stereocontrol, and the potential for catalyst recyclability nih.govrsc.org.
The table below summarizes key aspects of these synthetic approaches.
| Synthetic Method | Catalyst Type | Key Features | Stereoselectivity |
| Asymmetric 1,3-Dipolar Cycloaddition | Chiral Phosphoric Acid | Three-component reaction, mild conditions | Up to 98% ee |
| Asymmetric Cascade Aza-Michael Reaction | Squaramide | Stereoselective formation of spiro-heterocycles | High |
| 1,3-Dipolar Cycloaddition | L-proline functionalized manganese ferrite nanorods | Heterogeneous catalysis, high yields, catalyst is reusable | High |
Preparation of Pyrrolidine Diol Core Structures
The synthesis of pyrrolidine diol core structures is a crucial step in the preparation of various biologically active molecules, including precursors to pyrrolidine-3-sulfonamide derivatives. These stereochemically rich scaffolds can be accessed through stereoselective methods, often starting from readily available chiral precursors such as carbohydrates.
One strategy involves the use of D-mannose, D-ribose, and L-fucose as starting materials for the stereoselective synthesis of new 3,4-dihydroxypyrrolidine derivatives mdpi.com. Key steps in these synthetic routes include organometallic addition to hemiacetalic sugars followed by selective nucleophilic displacement, or the conjugate addition of ammonia (B1221849) to conjugate aldonic esters mdpi.com. These methods allow for the controlled installation of hydroxyl groups on the pyrrolidine ring, leading to the desired diol core.
Another approach starts from proline and 4-hydroxyproline derivatives, which are versatile chiral building blocks nih.govdoi.org. For instance, commercially available Boc-protected trans-4-hydroxy-L-proline can be converted to a ketoproline derivative via TEMPO oxidation. Subsequent reactions can then be employed to introduce the second hydroxyl group and other desired functionalities nih.gov. The synthesis of (2S,3R,4R,5S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)pyrrolidine has also been reported through practical synthetic routes nih.gov.
These pyrrolidine diol cores can then be subjected to further chemical transformations to introduce the sulfonamide group. While direct conversion of these specific diols to pyrrolidine-3-sulfonamide is not extensively detailed in the provided literature, general methods for sulfonamide synthesis, such as reaction with a sulfonyl chloride in the presence of a base, can be applied to appropriately functionalized pyrrolidine diol intermediates researchgate.net.
The following table highlights different starting materials for the synthesis of pyrrolidine diol cores.
| Starting Material | Key Synthetic Strategy | Resulting Core Structure |
| D-Mannose, D-Ribose, L-Fucose | Organometallic addition, Nucleophilic displacement, Conjugate addition | 3,4-Dihydroxypyrrolidine derivatives |
| Proline, 4-Hydroxyproline | Oxidation, Functional group manipulation | Substituted 4-hydroxypyrrolidine derivatives |
Synthesis of 3,4-Disubstituted Pyrrolidine Sulfonamides
The synthesis of 3,4-disubstituted pyrrolidine sulfonamides has been a focus of research, particularly for their potential as glycine transporter 1 (GlyT1) inhibitors thieme-connect.com. These compounds are often designed and synthesized to explore their structure-activity relationships and optimize their pharmacological properties.
A common synthetic approach involves the construction of the pyrrolidine ring with the desired stereochemistry at the 3 and 4 positions, followed by the introduction of the sulfonamide moiety. For example, a series of 3,4-disubstituted pyrrolidine sulfonamides were developed through a de novo scaffold design approach thieme-connect.com. The synthesis of these compounds allows for the systematic variation of the substituents at the 3 and 4 positions, as well as the group attached to the sulfonamide nitrogen, to investigate their impact on potency and selectivity.
In some reported syntheses, 3,4-disubstituted pyrrolidine sulfonamides containing other heterocyclic moieties, such as 1,3,4-oxadiazole, azetidinone, and thiazolidinone, have been prepared and evaluated for their antimicrobial activity thieme-connect.com. These synthetic routes typically involve a multi-step sequence starting from a suitable pyrrolidine precursor.
The table below provides an overview of the types of 3,4-disubstituted pyrrolidine sulfonamides and their synthetic focus.
| Compound Class | Synthetic Focus | Biological Target/Application |
| 3,4-Disubstituted Pyrrolidine Sulfonamides | De novo scaffold design, SAR studies | Glycine Transporter 1 (GlyT1) inhibitors |
| Pyrrolidine Sulfonamides with Heterocyclic Moieties | Multi-step synthesis, introduction of diverse heterocycles | Antimicrobial agents |
Synthesis of Pyrrolidine-Based Amino Sugars
Pyrrolidine-based amino sugars, also known as iminosugars, are a class of compounds that have attracted significant attention due to their potent and specific inhibition of glycosidases and glycosyltransferases. The synthesis of these complex molecules often involves stereoselective methods to construct the polyhydroxylated pyrrolidine core.
One approach to synthesize these compounds is through a multifaceted strategy that includes a multicomponent reaction (MCR) to build a highly functionalized pyrrolidine ring, followed by amination and stereoselective reduction reactions nih.gov. This allows for rapid access to new pyrrolidine-based iminosugars.
Carbohydrates are also common starting materials for the synthesis of acetamide-modified pyrrolidines nih.gov. For instance, carbohydrate-derived nitrones can be used as precursors. Nucleophilic addition of trimethylsilyl (B98337) cyanide (TMSCN) to these nitrones, followed by reduction, can introduce an aminomethyl group, which is a key feature of some amino sugars nih.gov.
The development of multivalent pyrrolidine iminosugars has also been a significant area of research. These molecules, which feature multiple pyrrolidine units connected by linkers, often exhibit enhanced enzyme inhibition. Their synthesis frequently employs the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to connect pyrrolidine units to a central scaffold doi.orgorganic-chemistry.org. The required alkynyl or azido-functionalized pyrrolidine derivatives are themselves synthesized from chiral precursors like D-lyxose or D-glucose doi.org.
The following table summarizes different strategies for the synthesis of pyrrolidine-based amino sugars.
| Synthetic Strategy | Key Reactions | Starting Materials | Target Molecules |
| Multicomponent Reaction Approach | MCR, Amination, Stereoselective reduction | Simple acyclic precursors | Novel pyrrolidine-based iminosugars |
| Carbohydrate-Derived Nitrones | Nucleophilic addition (e.g., TMSCN), Reduction | Carbohydrates (e.g., D-xylose) | Acetamide-modified pyrrolidines |
| Multivalent Approach | CuAAC "click" reaction | Functionalized pyrrolidines, Scaffolds with multiple alkynes/azides | Multivalent pyrrolidine iminosugars |
Advanced Synthetic Techniques Relevant to Pyrrolidine-3-sulfonamide
The synthesis of pyrrolidine-3-sulfonamide and its derivatives can be further enhanced by employing advanced synthetic techniques. These methods often offer advantages in terms of efficiency, selectivity, and sustainability compared to more traditional approaches.
Metal-Catalyzed Sulfonamidation Reactions
Metal-catalyzed reactions provide powerful tools for the formation of C-N and S-N bonds, which are key steps in the synthesis of pyrrolidine sulfonamides. Rhodium and copper catalysts, in particular, have been utilized in various transformations to construct the pyrrolidine ring and introduce the sulfonamide functionality.
Rhodium-catalyzed intermolecular C-H functionalization has been employed for the synthesis of stereodefined β-arylpyrrolidines ucl.ac.uk. This methodology utilizes 4-aryl-1-sulfonyl-1,2,3-triazoles as carbene precursors in the presence of a dirhodium tetracarboxylate catalyst. The resulting products can be further manipulated to introduce additional functionality. Dirhodium catalysts have also been shown to effect the intramolecular nitrene insertion into sp³ C-H bonds, providing a regio- and diastereoselective route to N-unprotected pyrrolidines researchgate.net. Furthermore, rhodium catalysts can be used for the preparation of pyrrolidines from primary amines using O-benzoylhydroxylamines as alkyl nitrene precursors nih.gov.
Copper-catalyzed intramolecular C-H amination of N-fluoride amides has been developed for the synthesis of pyrrolidines. This method utilizes a copper complex as a precatalyst and allows for the direct formation of the C-N bond. The mechanism of this transformation has been studied, providing insights into the role of the copper catalyst. Copper-catalyzed radical relay mechanisms have also been developed for the selective δ C-H (hetero)arylation of sulfonamides, which can be followed by a δ C-H amination to construct the pyrrolidine ring.
The table below summarizes some metal-catalyzed reactions relevant to pyrrolidine and sulfonamide synthesis.
| Metal Catalyst | Reaction Type | Key Features |
| Rhodium | Intermolecular C-H functionalization, Intramolecular nitrene insertion | Stereodefined synthesis, Regio- and diastereoselective |
| Copper | Intramolecular C-H amination, Radical relay for C-H arylation/amination | Direct C-N bond formation, Selective functionalization of remote C-H bonds |
Electrochemical Approaches for Primary Sulfonamide Synthesis
Electrochemical methods offer a green and efficient alternative for the synthesis of sulfonamides, often avoiding the need for harsh reagents and catalysts. These techniques utilize electricity to drive oxidative coupling reactions, leading to the formation of the desired sulfonamide products.
One such approach is the electrochemical oxidative coupling of amines and thiols. This method allows for the direct formation of sulfonamides from readily available starting materials. The reaction proceeds through the anodic oxidation of the thiol to a disulfide, followed by the oxidation of the amine to a radical cation, which then reacts to form the sulfonamide. This process can be carried out in a short period and produces hydrogen as a benign byproduct.
Another electrochemical strategy involves the direct synthesis of sulfonamides from (hetero)arenes, sulfur dioxide (SO₂), and amines thieme-connect.com. This multicomponent reaction proceeds via electrochemical C-H activation, where the arene is anodically oxidized to a radical cation. This is followed by a nucleophilic attack of an in situ formed amidosulfinate, which also serves as the supporting electrolyte thieme-connect.com. This method is advantageous as it does not require pre-functionalization of the aromatic starting material and utilizes inexpensive and abundant SO₂ thieme-connect.com.
The table below provides a comparison of these electrochemical approaches.
| Electrochemical Method | Starting Materials | Key Intermediates | Advantages |
| Oxidative Coupling of Amines and Thiols | Amines, Thiols | Disulfide, Amine radical cation | Rapid reaction, Benign byproduct (H₂) |
| C-H Activation with SO₂ | (Hetero)arenes, SO₂, Amines | Arene radical cation, Amidosulfinate | No pre-functionalization required, Use of inexpensive SO₂ |
Utilization of Sulfinylamine Reagents
A notable reagent in this class is N-Sulfinyl-O-(tert-butyl)hydroxylamine, referred to as t-BuONSO. nih.gov This reagent reacts effectively with a wide range of organometallic compounds, including (hetero)aryl and alkyl Grignard reagents and organolithium reagents, to produce the corresponding primary sulfonamides in good to excellent yields. nih.govacs.org The reaction is typically rapid and provides straightforward access to medicinally relevant molecules. acs.org
The proposed mechanism suggests that after the initial reaction between the organometallic nucleophile and the t-BuONSO reagent, an intramolecular proton transfer occurs, leading to the elimination of isobutene. nih.gov This process results in the formation of the sulfonamide anion, which is then quenched during workup to yield the final primary sulfonamide product. nih.gov Preliminary studies support this pathway, indicating that both oxygen atoms of the resulting sulfonamide group originate from the t-BuONSO reagent. nih.gov This methodology represents a significant advancement for installing the primary sulfonamide group, starting from common alkyl and aryl halides used to generate the organometallic reagents. acs.org
Table 1: Examples of Primary Sulfonamide Synthesis using t-BuONSO Reagent
| Organometallic Reagent | Product | Yield (%) |
|---|---|---|
| Phenylmagnesium bromide | Benzenesulfonamide | 95% |
| 4-Fluorophenylmagnesium bromide | 4-Fluorobenzenesulfonamide | 96% |
| 2-Thienylmagnesium bromide | Thiophene-2-sulfonamide | 85% |
| 3-Pyridylmagnesium chloride | Pyridine-3-sulfonamide | 65% |
| n-Butyllithium | Butane-1-sulfonamide | 78% |
Data derived from studies on the scope of the t-BuONSO reagent. nih.gov
Asymmetric Synthesis for Enantiomerically Pure Pyrrolidine Derivatives
The synthesis of enantiomerically pure substituted pyrrolidines is of significant interest in medicinal chemistry, as the pyrrolidine scaffold is a core component of numerous pharmaceuticals. whiterose.ac.uk Achieving high stereocontrol is a critical challenge, and several asymmetric strategies have been developed to produce these valuable chiral building blocks, which can subsequently be converted into derivatives like this compound.
One prominent strategy is the intramolecular aza-Michael cyclization , which can be rendered asymmetric through the use of chiral catalysts. whiterose.ac.uk For instance, chiral phosphoric acids have been successfully employed to catalyze the enantioselective cyclization of Cbz-protected bis-homoallylic amines. This "clip-cycle" method involves first activating the amine substrate by attaching it to a thioacrylate via alkene metathesis, followed by the catalyzed ring-closing reaction to form the pyrrolidine structure with high enantioselectivity. whiterose.ac.uk
Another approach involves the use of chiral sulfinamides as annulating reagents . This method facilitates a one-step diastereoselective synthesis of complex pyrrolidines. nih.gov Chiral sulfinamides act as nitrogen nucleophiles in intermolecular aza-Michael reactions, and when coupled with a chloroethyl group, they form novel reagents that streamline the stereoselective construction of the pyrrolidine ring. nih.gov
Furthermore, the inherent chirality of natural products can be leveraged. Derivatives of L-proline , which contains an enantiomerically pure pyrrolidine ring, are used to synthesize complex chiral molecules. Homochiral L-prolinamido-sulfonamides have been developed as bifunctional organocatalysts. nih.gov In these systems, the sulfonamide-NH group plays a crucial role in achieving high stereocontrol by forming intramolecular hydrogen bonds, which lock the conformation of the catalyst and influence the stereochemical outcome of the reaction. nih.gov
Table 2: Comparison of Asymmetric Strategies for Pyrrolidine Synthesis
| Strategy | Key Reagent/Catalyst | Reaction Type | Stereochemical Control |
|---|---|---|---|
| Catalytic 'Clip-Cycle' | Chiral Phosphoric Acid | Intramolecular aza-Michael | Catalyst-controlled enantioselectivity |
| Chiral Annullating Reagent | Chiral Sulfinamide | Intermolecular aza-Michael | Substrate-controlled diastereoselectivity |
Green Chemistry Considerations in Sulfonamide Synthesis
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign and sustainable methods for synthesizing sulfonamides. These approaches focus on reducing waste, avoiding hazardous reagents, and utilizing eco-friendly solvents and conditions. sci-hub.se
A primary focus has been the replacement of traditional organic solvents with water . An environmentally friendly method for sulfonamide synthesis has been described that proceeds in an aqueous medium under dynamic pH control. rsc.org This process uses equimolar amounts of the starting amine and arylsulfonyl chloride, eliminating the need for organic bases. rsc.org Product isolation is simplified to a mere filtration step after acidification, resulting in excellent yields and purity without requiring further purification. rsc.org Other sustainable solvents, such as ethanol, glycerol, and deep eutectic solvents (DES), have also been employed successfully. researchgate.net
Solvent-free mechanochemistry offers another powerful green alternative. rsc.org Using a ball mill, a one-pot, double-step procedure has been developed for sulfonamide synthesis. This method involves the tandem oxidation-chlorination of disulfides, followed by amination. rsc.org The process is mediated by solid reagents and avoids the use of bulk solvents, enhancing efficiency and minimizing by-products. rsc.org
The development of catalytic systems and the use of safer reagents are also key aspects of green sulfonamide synthesis. A method utilizing sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) as an efficient oxidant allows for the conversion of thiols into sulfonyl chlorides in situ, which then react with amines in sustainable solvents. researchgate.net This process features simple conditions and a solvent-free workup. researchgate.net Additionally, novel catalytic systems, such as a magnetite-immobilized nano-Ruthenium catalyst, have been developed for the direct coupling of alcohols and sulfonamides. acs.org This heterogeneous catalyst is easily isolated and reused due to its magnetic properties, and the reaction produces water as the only side-product. acs.org
Table 3: Overview of Green Chemistry Approaches in Sulfonamide Synthesis
| Approach | Key Feature | Advantage | Reference |
|---|---|---|---|
| Aqueous Synthesis | Water as solvent, dynamic pH control | Avoids organic solvents and bases, simple filtration workup | rsc.org |
| Mechanochemistry | Solvent-free ball milling | Eliminates bulk solvents, cost-effective, high efficiency | rsc.org |
| In-situ Reagent Generation | Use of NaDCC·2H2O in green solvents | Milder conditions, avoids handling unstable sulfonyl chlorides | researchgate.net |
Preclinical Pharmacological Investigations and Biological Activities of Pyrrolidine 3 Sulfonamide Hydrochloride Derivatives
Enzyme Inhibition Studies
Derivatives of Pyrrolidine-3-sulfonamide (B1439569) hydrochloride have been the subject of various enzyme inhibition studies to determine their potential as modulators of specific biological pathways. These investigations are crucial in understanding the mechanism of action and therapeutic relevance of this class of compounds.
Glycine (B1666218) Transporter 1 (GlyT1) Inhibition
A significant area of research for pyrrolidine-based compounds has been their activity as inhibitors of Glycine Transporter 1 (GlyT1). nih.gov GlyT1 is a key protein in the central nervous system responsible for regulating the concentration of glycine in the synaptic cleft. By inhibiting GlyT1, these compounds can increase synaptic glycine levels, which has important implications for neurotransmission. nih.gov
Competitive inhibitors of GlyT1 typically bind to the same site as glycine, the natural substrate of the transporter. While sarcosine (B1681465) and its derivatives are well-known competitive inhibitors of GlyT1, other classes of compounds, including those with sulfonamide groups, have also been investigated for their competitive inhibitory action. mdpi.comnih.gov For derivatives containing a sulfonamide or sulfonyl group, molecular docking studies have suggested that this functional group binds near a nonhelical segment of the transporter, forming a hydrogen bond with Gly121 and coordinating with a sodium ion. nih.gov An additional hydrogen bond may form with the hydroxyl group of Tyr196. nih.gov This interaction within the binding site prevents glycine from binding and being transported, thus competitively inhibiting the transporter's function.
Table 1: Investigated GlyT1 Inhibitors and their Mechanisms
| Compound Class | Inhibition Mechanism | Key Interactions |
|---|---|---|
| Sarcosine Derivatives | Competitive | Binds to the glycine binding site. |
| Aminophenethylbenzamides | Competitive | Benzamide fragment occupies the S2 hydrophobic pocket. |
| Sulfonamide Derivatives | Competitive | The sulfonamide group forms hydrogen bonds with Gly121 and Tyr196. nih.gov |
| Benzoylisoindoline Scaffolds | Non-competitive | The methylsulfonyl group forms a hydrogen bond with Gly121. nih.gov |
The inhibition of GlyT1 has direct consequences for the function of the N-methyl-d-aspartate (NMDA) receptor, a critical component of glutamatergic neurotransmission. Glycine acts as a mandatory co-agonist at the NMDA receptor, meaning that the receptor requires both glutamate (B1630785) and glycine to be bound for it to become fully active. nih.govnih.gov
By inhibiting GlyT1, pyrrolidine-based compounds increase the concentration of glycine in the synapse. This elevation in synaptic glycine enhances the probability of it binding to the NMDA receptor, thereby potentiating NMDA receptor function. nih.gov This modulation of the NMDA receptor is a key reason for the therapeutic interest in GlyT1 inhibitors, as NMDA receptor hypofunction has been implicated in the pathophysiology of several central nervous system disorders. patsnap.com The potentiation of NMDA receptor activity through this mechanism is being explored for its potential cognitive-enhancing effects. patsnap.com
Transient Receptor Potential Vanilloid-4 (TRPV4) Antagonism
A novel series of pyrrolidine (B122466) sulfonamide derivatives has been developed and investigated as antagonists of the Transient Receptor Potential Vanilloid-4 (TRPV4) channel. nih.gov TRPV4 is a cation channel that is involved in a variety of physiological processes, including sensing mechanical and osmotic stimuli. patsnap.com
Pyrrolidine sulfonamide derivatives act as TRPV4 antagonists by binding to the channel and preventing its activation. patsnap.com When activated, TRPV4 allows the influx of cations, primarily calcium, into the cell, which triggers downstream signaling pathways. patsnap.com By blocking the channel, these antagonists inhibit this influx of cations, thereby modulating the physiological responses mediated by TRPV4. patsnap.com The mechanism of action involves the antagonist binding to a specific site on the TRPV4 protein, which stabilizes the channel in a closed conformation, preventing it from opening in response to stimuli. patsnap.com
The potential therapeutic application of TRPV4 antagonism by pyrrolidine sulfonamide derivatives has been demonstrated in preclinical models of pulmonary edema. nih.govnih.gov Pulmonary edema is a condition characterized by the accumulation of fluid in the lungs, and preclinical studies in animal models suggest that the inhibition of TRPV4 cation channels could offer a therapeutic benefit. nih.gov
In a rat model of pulmonary edema, an optimized lead compound from the pyrrolidine sulfonamide series, GSK3395879, demonstrated the ability to inhibit TRPV4-mediated pulmonary edema. nih.gov Further research has led to the discovery of a novel sulfone pyrrolidine sulfonamide chemotype, with leading examples from this class also showing activity in in vivo models of pulmonary edema. nih.gov
Table 2: Preclinical Data on Pyrrolidine Sulfonamide Derivatives as TRPV4 Antagonists
| Compound | Activity | Preclinical Model |
|---|---|---|
| GSK3395879 | Inhibition of TRPV4-mediated pulmonary edema | In vivo rat model nih.gov |
| Sulfone Pyrrolidine Sulfonamide Exemplars | In vivo activity suggestive of therapeutic potential | Pulmonary edema model nih.gov |
Beta-Glucosidase Inhibition
Derivatives of pyrrolidine sulfonamide have been investigated for their potential to inhibit β-glucosidase, an enzyme involved in the breakdown of complex carbohydrates. In silico studies, including docking simulations, have been employed to predict the inhibitory activity of these compounds. nih.gov A series of novel pyrrolidine sulfonamide derivatives were designed and screened for their β-glucosidase inhibitory activity, with results indicating moderate inhibitory potential against human β-glucosidases. nih.gov
The structure-activity relationship (SAR) studies suggested that the nature of the sulfonyl group significantly influences the inhibitory potency. nih.gov Specifically, compounds incorporating an imidazole (B134444) sulfonyl group were identified as the most potent inhibitors among the series under investigation. nih.gov These findings highlight the potential of the pyrrolidine sulfonamide scaffold in designing new β-glucosidase inhibitors.
Table 1: In Silico Beta-Glucosidase Inhibitory Activity of Pyrrolidine Sulfonamide Derivatives
| Compound Series | Key Structural Feature | Predicted Inhibitory Activity |
|---|---|---|
| Series A | Various sulfonyl groups | Moderate |
| Series B | Imidazole sulfonyl group | Most potent |
Caspase-3 Inhibition
Certain derivatives of pyrrolidine sulfonamide have been evaluated as inhibitors of caspase-3, a key enzyme in the apoptotic pathway. Research has focused on isatin-based compounds bearing a pyrrolidinyl sulphonyl moiety at the C5 position. nih.gov These 5-pyrrolidinyl sulphonyl isatins have demonstrated effective in vitro inhibition of caspase-3. nih.gov
The selectivity of these compounds for caspase-3 is attributed to the interaction of the pyrrolidine ring with the S2 subsite of the enzyme, without significant interaction with the S1 subsite. nih.gov Further modifications, such as the attachment of methoxymethyl or phenoxymethyl (B101242) groups to the pyrrolidine ring, can occupy the S3 pocket, influencing the inhibitory activity. nih.gov One of the most active compounds identified was a 4-chlorophenylacetamide derivative, which exhibited an IC50 value of 2.33 µM against caspase-3. nih.gov
Table 2: Caspase-3 Inhibitory Activity of 5-Pyrrolidinyl Sulphonyl Isatin Derivatives
| Compound | Substitution on Pyrrolidine | IC50 (µM) |
|---|---|---|
| Unsubstituted Pyrrolidin-1-yl sulphonyl | - | Moderate |
| 2-(Phenoxymethyl)pyrrolidin-1-yl sulphonyl | Phenoxymethyl | More active |
| 4-chloro phenylacetamide derivative (20d) | - | 2.33 |
| Ac-DEVD-CHO (Reference) | - | 0.016 |
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition
The pyrrolidine sulfonamide scaffold has been explored for its ability to inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a zinc metalloenzyme involved in the biosynthesis of bioactive fatty acid ethanolamides. nih.gov The sulfonamide group is thought to play a crucial role in the inhibitory mechanism, potentially by forming coordination bonds with the zinc ions in the active site of NAPE-PLD. nih.gov
Structure-activity relationship studies have revealed that modifications to the sulfonamide group can drastically affect inhibitory potency. For instance, introducing a methylene (B1212753) bridge between the sulfonamide group and a side chain, or reversing the sulfonamide, led to a loss of activity. nih.gov Conversely, N-methylation of the sulfonamide retained activity. nih.gov A significant increase in potency was observed with derivatives containing a 3-pyridyl or 4-pyridyl group, suggesting that the pyridyl nitrogen interacts with a recognition site in the enzyme. nih.gov
Table 3: NAPE-PLD Inhibitory Activity of Pyrrolidine Sulfonamide Derivatives
| Compound | Key Structural Feature | IC50 (µM) |
|---|---|---|
| 3 | Initial hit | - (58% inhibition at 75 µM) |
| 16 | 2-pyridyl derivative | ~120 |
| 17 | 3-pyridyl derivative | ~26 |
| 18 | 4-pyridyl derivative | ~34 |
| 19 | n-propyl chain replacement | Inactive |
| 20 | n-butyl chain replacement | Inactive |
Autotaxin Enzyme Inhibition
Derivatives of pyrrolidine have been synthesized and evaluated as inhibitors of autotaxin (ATX), a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive lipid mediator. researchgate.net ATX is a validated therapeutic target for various pathological conditions, including fibrosis, cancer, and inflammation. researchgate.netnih.gov
A novel class of optically active 2-pyrrolidinone (B116388) and pyrrolidine derivatives has shown interesting in vitro activity against ATX. researchgate.net Among these, boronic acid derivatives were found to be particularly potent inhibitors of ATX, with IC50 values in the nanomolar range. researchgate.net For example, compound 21 demonstrated an IC50 of 35 nM, and compound 3k had an IC50 of 50 nM. researchgate.net
Table 4: Autotaxin Inhibitory Activity of Pyrrolidine Derivatives
| Compound | Compound Type | IC50 (nM) |
|---|---|---|
| 16 | Hydroxamic acid | 700 |
| 40b | Carboxylic acid | 800 |
| 3k | Boronic acid | 50 |
| 3l | Boronic acid | 120 |
| 3m | Boronic acid | 180 |
| 21 | Boronic acid | 35 |
Butyrylcholinesterase (BChE) Inhibition
Pyrrolidine-containing compounds have been investigated as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. nih.gov A series of new dispiro pyrrolidines were synthesized and assayed for their inhibitory activity against both acetylcholinesterase (AChE) and BChE. researchgate.net The results indicated a better inhibitory activity against BChE compared to AChE. researchgate.net
One of the synthesized compounds, 7b , emerged as a potent BChE inhibitor with an IC50 of 12.78 µM. researchgate.net Kinetic studies suggested that this compound acts as a mixed-mode inhibitor, capable of binding to both the active and allosteric sites of the enzyme. researchgate.net In silico docking studies further supported the potential of this compound, indicating better binding properties compared to a standard inhibitor. researchgate.net
Table 5: Butyrylcholinesterase Inhibitory Activity of Dispiro Pyrrolidine Derivatives
| Compound | Target Enzyme | IC50 (µM) | Mode of Inhibition |
|---|---|---|---|
| 7b | BChE | 12.78 ± 1.52 | Mixed-mode |
Receptor Modulation and Antagonism Studies
CXCR4 Chemokine Receptor Antagonism
The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein-coupled receptor involved in various physiological and pathological processes, including cancer metastasis and inflammatory diseases. nih.govnih.gov The development of small molecule antagonists for CXCR4 is an active area of research. nih.gov
While direct studies on pyrrolidine-3-sulfonamide hydrochloride as a CXCR4 antagonist are limited, the broader class of pyrrolidine derivatives has been explored. For instance, a series of pyrrolone derivatives have been identified as high-affinity intracellular ligands for CCR1 and CCR2, which are also chemokine receptors. acs.org This suggests the potential of the pyrrolidine scaffold in designing antagonists for related receptors like CXCR4. The design of dual antagonists for multiple chemokine receptors, such as CCR5/CXCR4, has also been undertaken, further highlighting the versatility of such scaffolds. acs.org
5-HT6 Receptor Antagonism
Derivatives of pyrrolidine-sulfonamide have been identified as significant ligands for the serotonin (B10506) 5-HT6 receptor, a target of considerable interest in the search for treatments for cognitive disorders such as Alzheimer's disease. nih.govmdpi.commdpi.com Research has shown that modifying the core structure of these compounds can lead to potent and selective 5-HT6 receptor antagonists. For instance, a series of N1-azinylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives were designed and evaluated, leading to the identification of compounds with high receptor affinity. nih.gov
One notable example, 4-{[5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline, emerged as a potent and selective 5-HT6 receptor antagonist. nih.gov In preclinical models, this compound demonstrated significant pro-cognitive and antidepressant-like properties. nih.gov Similarly, studies on 5-arylsulfonylamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles have revealed that these molecules are high-affinity 5-HT6 receptor ligands. Interestingly, the stereochemistry of the pyrrolidine ring plays a crucial role in their activity; (R)-enantiomers have been found to act as potent agonists, while the corresponding (S)-enantiomers exhibit moderate antagonist activity. nih.gov
The therapeutic potential of 5-HT6 receptor antagonists is linked to their ability to modulate various neurotransmitter systems, including acetylcholine (B1216132) and glutamate, which are crucial for cognitive function. mdpi.com Blockade of these receptors has been shown to improve performance in a range of cognitive tasks in animal models. nih.gov While several 5-HT6 receptor antagonists have advanced to clinical trials for Alzheimer's disease, outcomes have been largely disappointing, though research continues to explore their potential for managing neuropsychiatric symptoms in dementia. mdpi.com
Preclinical Pharmacokinetic and Pharmacodynamic Considerations
Understanding the pharmacokinetic and pharmacodynamic properties of new drug candidates is essential for their preclinical development. This includes assessing how the drug is absorbed, distributed, metabolized, and excreted (ADME), as well as its interaction with its biological target in a living organism.
Assessment of In Vivo Target Occupancy via Ex Vivo Binding Studies
Ex vivo binding studies are a powerful technique used to assess the in vivo target occupancy of a drug candidate. This method provides a crucial link between the administered dose of a compound, its concentration in the target tissue (such as the brain), and the extent to which it binds to its intended biological target. sygnaturediscovery.com
The general principle of an ex vivo binding study involves administering the non-radiolabeled drug to an animal. At a specific time point after administration, the animal is euthanized, and the target tissue is rapidly dissected. The tissue is then prepared (e.g., homogenized or sliced) and incubated with a radioligand that is known to bind to the target of interest. The amount of radioligand binding in the tissue from the drug-treated animal is then compared to the binding in tissue from a vehicle-treated control animal. A reduction in radioligand binding in the drug-treated tissue indicates that the administered drug is occupying the target sites. sygnaturediscovery.com
This technique is particularly valuable for central nervous system (CNS) drug discovery, as it can confirm that a compound not only crosses the blood-brain barrier but also engages with its intended receptor or enzyme in the brain. researchgate.net By conducting these studies at various doses and time points, a dose-occupancy and time-course of occupancy relationship can be established. This information is critical for selecting appropriate doses for further in vivo efficacy studies and for predicting the therapeutic window of a drug candidate. sygnaturediscovery.com
While the methodology of ex vivo binding is well-established, specific studies detailing the in vivo target occupancy of this compound derivatives via this technique are not currently available in the public domain. Such studies would be a critical next step in the preclinical development of these compounds to confirm their engagement with their putative targets, such as PfNMT or specific neuronal receptors, in a living system.
Evaluation of Brain Penetration Capabilities
The ability of a drug to cross the blood-brain barrier (BBB) is a critical factor for compounds targeting the central nervous system (CNS). For derivatives of Pyrrolidine-3-sulfonamide, brain penetration is significantly influenced by the physicochemical properties of the sulfonamide group itself.
A key strategy to enhance brain penetration is "capping" the secondary sulfonamide, for instance, by replacing the hydrogen with a methyl group to create a tertiary sulfonamide. nih.gov This modification prevents ionization and reduces the local polarity, thereby improving CNS exposure. Research on a series of pyrazole (B372694) sulfonamide inhibitors demonstrated that this N-methylation dramatically improved the brain-to-blood concentration ratio. nih.gov For one parent compound, the ratio was less than 0.1, indicating poor penetration, whereas its N-methylated analog achieved a ratio of 3.7, showing excellent brain exposure. nih.gov
Another significant hurdle for CNS penetration is the activity of efflux transporters at the BBB, such as P-glycoprotein (P-gp). Some 3,4-disubstituted pyrrolidine sulfonamide derivatives have been identified as potential P-gp substrates. nih.gov For example, one such derivative, developed as a glycine transporter-1 (GlyT1) inhibitor, displayed a high efflux ratio of 8.7 in in-vitro assays, suggesting it is actively transported out of the brain, which would limit its efficacy for CNS targets. nih.gov Subsequent modifications aimed at balancing potency with a lower efflux ratio were pursued to optimize brain availability. nih.gov
Table 1: Impact of Sulfonamide "Capping" on Brain Penetration for a Model Compound Series
| Compound | Sulfonamide Type | Brain:Blood Ratio | Implication for CNS Penetration |
|---|---|---|---|
| Parent Compound (7) | Secondary | <0.1 | Poor |
| N-methyl Analog (24) | Tertiary ("Capped") | 3.7 | Enhanced |
Data derived from a study on pyrazole sulfonamide inhibitors, illustrating a principle applicable to related sulfonamide classes. nih.gov
Investigation of Drug-Drug Interaction Liabilities
The potential for drug-drug interactions (DDIs) is a critical aspect of preclinical safety assessment and is often linked to the inhibition or induction of cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of a vast number of drugs. mdpi.com For this compound derivatives, the primary concern revolves around their potential to act as inhibitors of key CYP isoforms.
Inhibition of CYP enzymes can be reversible or irreversible. nih.gov Irreversible inhibition, which can be time-dependent, occurs when a drug or its metabolite forms a covalent bond with the enzyme, leading to its inactivation. mdpi.com This is a particular concern as the enzymatic activity is only restored through the synthesis of new enzyme, potentially leading to prolonged and significant clinical DDIs. nih.gov
While specific data on this compound derivatives is not extensively available in the public domain, the general class of sulfonamides has been studied. The potential for a new chemical entity to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is routinely evaluated in preclinical in-vitro assays using human liver microsomes. researchgate.net These assays determine the half-maximal inhibitory concentration (IC50) for each isoform. A low IC50 value indicates a potent inhibitor and a higher risk of DDIs with co-administered drugs that are substrates for that enzyme. mdpi.com
Furthermore, the potential for time-dependent inhibition is assessed by pre-incubating the test compound with liver microsomes and NADPH before adding the probe substrate. mdpi.com A shift in the IC50 value after pre-incubation suggests that a metabolite may be responsible for the inhibition, raising the possibility of mechanism-based inactivation. mdpi.com Given that many drug candidates exhibit time-dependent inhibition of CYP3A4, a major drug-metabolizing enzyme, this is a crucial liability to investigate for any new sulfonamide-containing series. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design of Pyrrolidine 3 Sulfonamide Hydrochloride Analogues
General Principles of SAR in Pyrrolidine (B122466) Sulfonamides
The pyrrolidine ring, a five-membered saturated heterocycle, serves as a versatile scaffold in drug discovery. nih.gov Its non-planar, puckered nature, a phenomenon known as "pseudorotation," allows for a three-dimensional exploration of chemical space, which is often advantageous for molecular recognition by biological targets. nih.gov The inherent chirality and the presence of sp³-hybridized carbons contribute to the molecular complexity that is often correlated with successful clinical outcomes. nih.gov
Impact of Pyrrolidine Ring Modifications on Potency and Selectivity
Modifications to the pyrrolidine ring have profound effects on the biological activity of pyrrolidine-3-sulfonamide (B1439569) analogues. The position and nature of substituents on the ring can significantly influence the compound's interaction with its target, thereby affecting potency and selectivity.
For instance, in a series of 3,4-disubstituted pyrrolidine sulfonamides developed as glycine (B1666218) transporter-1 (GlyT1) inhibitors, the substituents on the pyrrolidine ring were found to be critical for activity. nih.gov SAR studies revealed that the introduction of specific groups at positions 3 and 4 could modulate the inhibitory potency. For example, fluorophenyl substituents at position 3 of the pyrrolidine ring demonstrated enhanced in vitro potency compared to an unsubstituted phenyl ring. nih.gov
Furthermore, the activity of these compounds was also influenced by substituents at other positions. For example, in a study of pyrrolidine-2,5-dione derivatives, the nature of the substituent at the 3-position of the pyrrolidine ring was a key determinant of anticonvulsant activity. nih.gov Non-aromatic substituents like sec-butyl at this position, in combination with a 3-trifluoromethylphenylpiperazine fragment, were shown to positively affect the anticonvulsant activity. nih.gov
These findings underscore the importance of the substitution pattern on the pyrrolidine ring in fine-tuning the pharmacological properties of its sulfonamide derivatives. The strategic placement of various functional groups can lead to optimized interactions with the target protein, resulting in improved potency and a more desirable selectivity profile.
Influence of Stereochemistry and Spatial Orientation on Biological Profile
The stereochemistry of the pyrrolidine ring and the spatial orientation of its substituents are crucial factors that dictate the biological profile of pyrrolidine-3-sulfonamide analogues. Since biological targets such as proteins are chiral, they often exhibit stereoselective binding with their ligands. nih.gov Consequently, different stereoisomers of a compound can have vastly different pharmacological activities. nih.gov
The introduction of chiral centers in the pyrrolidine scaffold is a deliberate strategy to generate selective ligands. nih.gov For instance, in the development of peroxisome proliferator-activated receptor (PPAR) agonists, the cis-configuration of substituents at positions 3 and 4 of the pyrrolidine ring was found to be preferred over the trans orientation for optimal dual PPARα/γ functional activities. nih.gov This highlights how the relative spatial arrangement of substituents can significantly impact the biological response.
Role of sp³-Hybridization and Chiral Centers in Defining Molecular Complexity
The three-dimensional architecture of a drug molecule is a key determinant of its interaction with biological targets. The incorporation of sp³-hybridized atoms and chiral centers, characteristic features of the pyrrolidine scaffold, significantly contributes to the molecular complexity and globular shape of a compound. nih.gov This increased three-dimensionality offers more opportunities to enhance "druggability" by optimizing parameters such as solubility and lipophilicity. nih.gov
The presence of sp³-hybridized carbons in the pyrrolidine ring allows for a greater exploration of three-dimensional space compared to flat, aromatic systems. nih.gov This structural feature is considered essential for improving the clinical success of new bioactive molecules. nih.gov The non-planar nature of the pyrrolidine ring, arising from its sp³-hybridized carbons, allows for a variety of conformations, which can be fine-tuned by the strategic placement of substituents. nih.gov
Chiral centers, which are inherent to many substituted pyrrolidines, further increase molecular complexity. Since proteins are enantioselective, the presence and absolute configuration of chiral centers can lead to highly specific interactions with the target, resulting in improved potency and selectivity. nih.gov The ability to generate multiple stereoisomers from a single scaffold provides a powerful tool for medicinal chemists to optimize the pharmacological properties of a drug candidate. nih.gov
Positional and Substituent Effects on Biological Activity
The biological activity of pyrrolidine-3-sulfonamide analogues is not only governed by the core pyrrolidine structure but is also highly dependent on the nature and position of substituents on the sulfonamide moiety and modifications to the core structure itself.
Optimization of the Sulfonamide Substituent
The sulfonamide group is a critical pharmacophore in this class of compounds, and its substitution pattern plays a pivotal role in modulating biological activity. Systematic modifications of the substituents on the sulfonamide nitrogen have been a key strategy in optimizing the potency and pharmacokinetic properties of these analogues.
In the development of transient receptor potential vanilloid-4 (TRPV4) antagonists based on a sulfone pyrrolidine sulfonamide chemotype, SAR studies focused on the sulfonamide substituent led to significant improvements in potency. acs.org The exploration of a variety of substituents allowed for the identification of groups that enhanced the interaction with the target protein. acs.org
Similarly, in the context of GlyT1 inhibitors, the transformation of the sulfonamide moiety into other functional groups such as amides, carbamides, tertiary amines, and ureas resulted in a loss of inhibitory activity, highlighting the importance of the sulfonamide group itself. nih.gov Furthermore, the replacement of a benzoyl group attached to the sulfonamide with various aryl substituents led to the discovery of new potent analogues with nanomolar activity. nih.gov Specifically, meta-substituted derivatives on the aryl ring showed improved biological activity. nih.gov
Below is an interactive data table summarizing the impact of sulfonamide substituent modifications on the activity of pyrrolidine sulfonamide analogues as GlyT1 inhibitors.
| Compound | R¹ (Position 3) | R² (Sulfonamide Substituent) | Kᵢ (µM) for hGlyT1 |
| 23a | 3,4-difluorophenyl | Benzoyl | 0.198 |
| 23d | 3,4-difluorophenyl | 3-fluoroaniline | Potent (nanomolar) |
| 23g | 3,4-difluorophenyl | 3-chloroaniline | Potent (nanomolar) |
| 23i | 3,4-difluorophenyl | 3-methoxyaniline | Potent (nanomolar) |
| 23t | 3,4-difluorophenyl | Indanyl | 0.001 |
Data derived from a study on 3,4-disubstituted pyrrolidine sulfonamides as GlyT1 inhibitors. nih.gov
Core-Structure Modifications for Enhanced Biological Activity
Beyond substituent modifications, alterations to the core pyrrolidine-sulfonamide scaffold have been explored to enhance biological activity. These modifications can involve changing the connectivity of the sulfonamide group, introducing additional functional groups, or replacing the pyrrolidine ring with other heterocyclic systems.
In the development of TRPV4 antagonists, a novel pyrrolidine diol core was discovered as a minor regio-isomeric side product during routine SAR studies. acs.org This new template, which featured a different arrangement of substituents on the pyrrolidine ring, led to highly potent compounds. acs.org This discovery highlights how serendipitous findings during core-structure modifications can lead to significant breakthroughs in potency. The improved activity of this new core was attributed to increased structural rigidity, which reduces the entropic penalty upon binding to the target protein. acs.org
Another approach to core-structure modification involves the replacement of the pyrrolidine ring with other saturated heterocycles. For example, in the development of M5 antagonists, replacing a piperidine (B6355638) core with a pyrrolidine core was found to maintain and even improve potency. nih.gov This suggests that while the pyrrolidine ring is a privileged scaffold, bioisosteric replacement with other ring systems can be a viable strategy for optimizing activity and pharmacokinetic properties.
The following interactive data table illustrates how core modifications from a piperidine to a pyrrolidine scaffold impacted the potency of M5 antagonists.
| Compound | Core Structure | hM₅ IC₅₀ (nM) |
| 11 | Piperidine | 111 |
| 12a | Pyrrolidine (racemic) | 47 |
Data derived from a study on M5 antagonists. nih.gov
Influence of Hydroxy Groups on Compound Potency
The presence and position of hydroxyl (-OH) groups on pyrrolidine-based compounds can significantly modulate their biological activity. The hydroxyl group's ability to form hydrogen bonds is a key factor in its influence on compound potency. For instance, in a series of pyrrolidine-2,3-dione (B1313883) derivatives, the hydroxyl group at the 3-position was found to be crucial for their inhibitory effect on the P. aeruginosa PBP3 enzyme. nih.gov The replacement of this hydroxyl group with amine functionalities resulted in a complete loss of inhibitory activity, strongly suggesting its direct involvement in binding to the target protein. nih.gov
Optimization of Aryl Ether Substituent Patterns
While specific research on aryl ether substituents on the pyrrolidine-3-sulfonamide core is limited, extensive studies on aryl group substitutions provide valuable insights into optimizing potency. The electronic properties and substitution pattern of aryl rings attached to the pyrrolidine scaffold are determining factors for biological activity.
For instance, in a series of pyrrolidine sulfonamides, the introduction of fluorophenyl substituents at the 3-position of the pyrrolidine ring resulted in better in vitro potency. nih.gov More specifically, a para-fluoro substituent on a 3-phenyl ring was shown to improve EC₅₀ values. nih.gov The position of substituents on the aryl ring is also critical; meta-substituted derivatives demonstrated improved biological activity compared to other patterns. nih.gov
Systematic Exploration of Substitutions at Pyrrolidine Ring Positions (N1, 3, 4, 5)
The systematic modification of substituents at various positions on the pyrrolidine ring has been a fruitful strategy for elucidating SAR and enhancing the potency of analogues.
N1 Position: Substitution at the pyrrolidine nitrogen (N1) is a key determinant of activity. Studies have shown that pyrrolidines with an unsubstituted nitrogen were weak agonists, whereas the introduction of substituents to create tertiary amines led to more potent compounds. nih.gov
Position 3: This position has been extensively studied. As mentioned, small, lipophilic 3-phenyl substituents are often preferred for optimal potency. nih.gov The stereochemistry at this position is also critical; for example, a 3-R-methylpyrrolidine can promote pure ERα antagonism, a desirable trait for treating breast cancer, when compared to an unsubstituted or 3-S-methylpyrrolidine. nih.gov
Position 4: Substitutions at the 4-position can have dramatic effects. The transposition of a methyl group from the C3 to the C4 position can lead to a significant loss of potency. nih.gov However, specific substitutions can be highly beneficial. For instance, analogues fluorinated at the 4-position of the pyrrolidine ring yielded highly potent caspase inhibitors, with a 4,4-difluorinated compound showing the best results in one study. researchgate.net In contrast, 4-methoxy and 4-OPEG4 (tetraethyleneglycol) substituents at the same position resulted in significantly less active or completely inactive compounds. researchgate.net
Position 5: The introduction of a 5-methoxymethyl group on certain pyrrolidine derivatives rendered them inactive, indicating that steric bulk at this position may be poorly tolerated by the target's binding site. researchgate.net
Effects of Fluorophenyl and Heteroaromatic Substituents
The introduction of fluorophenyl and heteroaromatic rings has been shown to be an effective strategy for modulating the activity of pyrrolidine sulfonamide analogues.
Fluorophenyl Substituents: As previously noted, fluorophenyl groups at position 3 of the pyrrolidine ring can enhance in vitro potency. nih.gov Specifically, analogues with a para-fluoro substituent demonstrated improved EC₅₀ values. nih.gov In another context, enantiomerically pure 4-fluoropyrrolidinyl derivatives were found to be exceptionally potent enzyme inhibitors, showing activity in the nanomolar range, which was 100 to 1000 times more efficient than their corresponding 4-methoxy analogues. researchgate.net
Heteroaromatic Substituents: The activity of compounds bearing heteroaromatic substituents is highly dependent on the type of ring and the number and position of nitrogen atoms within that ring. nih.gov For example, when heteroaromatic groups were placed at position 4 of the pyrrolidine ring, their inhibitory activity was directly influenced by these factors. nih.gov Replacing a 1-methylimidazole (B24206) moiety with a 1-methyl-1,2,3-triazole resulted in comparable potency but also led to metabolic instability. nih.gov
Role of Hydrazine (B178648) and Methoxybenzene Groups in Enzyme Inhibition
The incorporation of hydrazine and methoxybenzene moieties has been explored, with varying effects on enzyme inhibition.
Hydrazine Group: Hydrazine-derived compounds, particularly aryl hydrazines, are known to act as irreversible inhibitors for certain enzymes, such as quinone-containing amine oxidases. nih.gov However, this reactivity does not universally translate to enhanced potency. In a study of acetylcholinesterase inhibitors, the replacement of a cyclic substituent on the sulfonamide group with a hydrazine group resulted in a twofold decrease in biological activity. nih.gov
Methoxybenzene Group: The effect of a methoxy (B1213986) group, often part of a methoxybenzene substituent, is highly position-dependent. In the case of caspase inhibitors with substitutions at the 4-position of the pyrrolidine ring, 4-methoxy analogues were found to be significantly less potent—by a factor of 100 to 1000—than their 4-fluoro counterparts. researchgate.net This suggests that in certain contexts, the electronic properties and/or bulk of the methoxy group are detrimental to binding and inhibition.
Impact of Nitrogen Atom Placement within Heterocyclic Ring Systems (e.g., Pyrimidine)
The hybridization of a pyrrolidine sulfonamide core with other heterocyclic rings, such as pyrimidine (B1678525), is a common drug design strategy. The arrangement of nitrogen atoms within these appended rings can significantly influence biological activity. nih.govnih.gov The creation of pyrimidine-sulfonamide hybrids has been explored as a promising approach to generate novel anticancer agents. researchgate.net
SAR studies on pyrrole-containing pyrimidine-sulfonamide hybrids demonstrated that the sulfonamide moiety was critical for high activity. nih.gov In some pyrrolo[2,3-d]pyrimidine–sulfonamide hybrids, the terminal pyrimidine moiety was not essential for activity, indicating that the core scaffold was the primary driver of the biological effect. nih.gov The influence of nitrogen placement is also seen in compounds with heteroaromatic substituents at the 4-position of the pyrrolidine ring, where activity is modulated by the number and position of the nitrogen atoms in the heteroaromatic system. nih.gov
Effects of Ring Size and Heteroatom Substitution on Activity (e.g., pyrrolidine vs. piperidine vs. morpholine)
Comparing the five-membered pyrrolidine ring to six-membered rings like piperidine (containing one nitrogen) and morpholine (B109124) (containing one nitrogen and one oxygen) provides crucial SAR insights. These structural modifications alter the ring's conformation, basicity, and polarity, thereby affecting target binding and pharmacokinetic properties. pharmjournal.ruresearchgate.net
Studies directly comparing sulfonamide derivatives of pyrrolidine and piperidine have been conducted to evaluate them as antidiabetic agents. nih.gov In one such study, it was found that sulfonamide derivatives of piperidine-3-carbonitrile and pyrrolidine-2-carbonitrile (B1309360) showed comparable, potent inhibition of the DPP-IV enzyme. mdpi.comnih.gov Interestingly, a derivative of piperidine-3-carboxylic acid was five times more potent than a derivative of L-proline (B1679175) (a pyrrolidine-based structure). nih.gov
In other research, a morpholine-derived sulfonamide was identified as the most active compound in its series for acetylcholinesterase inhibition. nih.gov Furthermore, for a class of compounds promoting glucose uptake, a piperazine (B1678402) ring was found to be optimal for activity, but its replacement with a piperidine ring did not cause a significant loss of activity, suggesting some flexibility in the receptor's binding pocket. nih.gov
The data below summarizes the comparative potency of different heterocyclic rings in specific contexts.
| Scaffold | Target/Activity | Relative Potency/Finding | Source |
|---|---|---|---|
| Piperidine-3-carboxylic acid derivative | DPP-IV Inhibition | 5 times more potent than L-proline (pyrrolidine) derivative | nih.gov |
| Morpholine derivative | Acetylcholinesterase Inhibition | Most active compound in its series | nih.gov |
| Piperidine derivative | Glucose Uptake | Slightly less active than piperazine but retained significant activity | nih.gov |
| Pyrrolidine-2-carbonitrile derivative | DPP-IV Inhibition | Showed great activity, comparable to the standard drug Vildagliptin | mdpi.com |
Specificity of Imidazole (B134444) Sulfonyl Groups for Enhanced Enzyme Inhibition
The incorporation of an imidazole ring into sulfonamide-based inhibitors is a strategic approach to enhance enzyme inhibition and specificity. mdpi.com Imidazole is a versatile heterocyclic moiety that can participate in various non-covalent interactions within an enzyme's active site, including hydrogen bonding and coordination with metal ions. mdpi.com When tethered to a sulfonyl group, the imidazole ring can act as a proton donor or acceptor, facilitating interactions that are critical for binding. mdpi.com
In the design of enzyme inhibitors, the imidazole group can mimic the side chain of histidine, an amino acid frequently involved in catalytic processes. This bioisosteric replacement can lead to potent and selective inhibition. acs.orgnih.gov For instance, studies on various enzyme systems have shown that imidazole-containing sulfonamides can achieve high affinity by forming specific hydrogen bonds and hydrophobic interactions. mdpi.com Molecular docking studies have revealed that the nitrogen atoms of the imidazole ring can form crucial hydrogen bonds with residues in the enzyme's active site, while the aromatic character of the ring contributes to favorable π-π stacking or hydrophobic interactions. mdpi.comresearchgate.net This multi-point binding capacity is key to enhancing both the potency and the selectivity of the inhibitor, as the specific geometry and electronic properties of the imidazole sulfonyl group are tailored to fit the unique topology of the target enzyme's active site. nih.gov
Influence of Fluorine Atom Substituents and Steric Hindrance on Selectivity
The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties. tandfonline.comresearchgate.net In the context of pyrrolidine sulfonamide analogues, fluorine substitution can significantly impact selectivity through a combination of electronic effects and conformational control. researchgate.netdntb.gov.ua Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups and create favorable electrostatic interactions with the target protein. benthamscience.com For example, fluorophenyl substituents at position 3 of the pyrrolidine sulfonamide scaffold have been shown to yield better in vitro potency. nih.gov
Steric hindrance, which refers to the spatial arrangement of atoms and the physical bulk of substituents, also plays a critical role in determining selectivity. nih.govnih.gov The non-planar, puckered conformation of the pyrrolidine ring allows for precise three-dimensional positioning of its substituents. researchgate.net This stereogenicity is a key advantage in drug design. nih.gov By choosing substituents with appropriate size and shape, it is possible to design inhibitors that fit preferentially into the active site of a specific enzyme isoform, while being too bulky to bind effectively to off-target enzymes. nih.gov For instance, SAR studies on a series of pyrrolidine sulfonamides revealed that the cis-configuration of substituents at positions 3 and 4 was preferred over the trans-orientation for potent activity against certain targets. nih.gov This demonstrates that subtle changes in stereochemistry and the resulting steric profile can lead to significant differences in biological activity and selectivity. nih.gov
Table 1: SAR of Pyrrolidine Sulfonamide Analogues as GlyT1 Inhibitors Data synthesized from research findings. nih.gov
| Compound ID | R¹ Substituent (Position 3) | R² Substituent | In Vitro Potency (Kᵢ, µM) |
|---|---|---|---|
| 23a | Phenyl | Benzoyl | 0.198 |
| 23d | Phenyl | 3-Fluorophenyl | Potent Analogue |
| 23f | Phenyl | 3-Chlorophenyl | Potent Analogue |
| 23t | Phenyl | Indanyl | 0.001 |
| - | Fluorophenyl | Varied Aryl | Generally offered better potency |
Rational Drug Design Strategies
Rational drug design leverages the structural and mechanistic understanding of biological targets to create new therapeutic agents. This approach moves away from random screening towards a more targeted and efficient discovery process. longdom.org
De Novo Scaffold Design Approaches
De novo design involves the computational construction of novel molecular scaffolds that are predicted to bind to a specific biological target. nih.gov This approach is particularly useful when existing lead compounds are scarce or have undesirable properties. The process typically begins with an empty active site of a target enzyme, and small molecular fragments are placed in favorable positions. These fragments are then computationally "grown" or linked together to form a complete molecule with a novel scaffold.
In the context of pyrrolidine-based inhibitors, de novo design has been successfully used to generate new 3,4-disubstituted pyrrolidine sulfonamides as potent and selective inhibitors of the glycine transporter 1 (GlyT1). nih.gov This strategy allows for the exploration of new chemical space and the creation of unique core structures, like the versatile pyrrolidine ring, that are optimized for interaction with the target from the ground up. nih.govresearchgate.net
Application of Ligand-Based and Structure-Based Design Methodologies
Drug design is broadly categorized into ligand-based and structure-based methodologies.
Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the target is unknown. This method relies on the knowledge of molecules that are known to bind to the target. nih.gov By analyzing the common structural features (pharmacophores) and properties of these active ligands, new molecules with similar characteristics and potentially improved activity can be designed. nih.gov For sulfonamide derivatives, this could involve creating analogues that mimic the shape and electronic properties of a known potent inhibitor. utrgv.edu
Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. acs.org This powerful technique allows medicinal chemists to visualize the binding site and design molecules that are complementary in shape and chemical properties. acs.orgacs.org Using computational tools like molecular docking, potential inhibitors can be virtually screened and their binding modes predicted before they are synthesized. sciepub.com For pyrrolidine-3-sulfonamide hydrochloride analogues, SBDD would involve docking the scaffold into the target's active site to optimize interactions, for instance, by ensuring the sulfonamide group coordinates with a key metal ion or forms hydrogen bonds with specific residues. acs.orgacs.org
Integration of Design Guidelines for Novel Reagents in Drug Discovery Programs
Furthermore, properties related to ADME (Absorption, Distribution, Metabolism, and Excretion) are critical. uobaghdad.edu.iq Medicinal chemists aim to design compounds that are readily absorbed, distribute to the correct tissues, have a suitable metabolic stability to ensure a proper duration of action, and can be safely cleared from the body. nih.gov Modern drug design incorporates computational models to predict these properties early in the discovery process, allowing for the prioritization of compounds with the most promising drug-like characteristics. nih.govnih.gov By combining SAR data, computational modeling, and a deep understanding of pharmacokinetic principles, researchers can efficiently guide the development of novel reagents like pyrrolidine sulfonamide analogues from initial hits to viable drug candidates. nih.govijarsct.co.in
Computational Chemistry and Molecular Modeling Approaches for Pyrrolidine 3 Sulfonamide Hydrochloride Research
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand, such as a Pyrrolidine-3-sulfonamide (B1439569) derivative, to the active site of a target protein.
Molecular docking studies on various pyrrolidine (B122466) sulfonamide derivatives have revealed key binding modes with a range of protein targets. These studies consistently highlight the importance of the sulfonamide and pyrrolidine moieties in establishing critical interactions within the protein's binding pocket.
For instance, in studies of sulfonamide pyrolidine carboxamide derivatives as potential binders for P. falciparum N-myristoyltransferase (PfNMT), a validated antimalarial drug target, docking analyses showed preferential interaction with the protein. nih.gov The sulfonamide group often acts as a hydrogen bond acceptor or donor, anchoring the ligand to key amino acid residues. nih.govnih.gov The pyrrolidine ring, with its non-planar, puckered conformation, can fit into hydrophobic pockets and establish van der Waals contacts. nih.gov
The stereochemistry of the pyrrolidine ring is crucial, as different stereoisomers can lead to distinct binding modes and, consequently, different biological profiles. researchgate.net The orientation of substituents on the pyrrolidine ring can significantly alter the molecule's interaction with enantioselective proteins. nih.govresearchgate.net For example, in the investigation of 3,4-disubstituted pyrrolidine sulfonamides as selective glycine (B1666218) transporter-1 (GlyT1) inhibitors, the specific trans isomer configuration was essential for activity. nih.gov Docking of similar spiro[pyrrolidine-3,3-oxindoles] with histone deacetylase 2 (HDAC2) also confirmed probable binding interactions. nih.gov These studies collectively suggest that Pyrrolidine-3-sulfonamide hydrochloride would likely engage with target proteins through a combination of hydrogen bonds mediated by the sulfonamide group and hydrophobic interactions involving the pyrrolidine ring.
Beyond predicting the physical orientation, molecular docking is used to estimate the strength of the protein-ligand interaction, often expressed as a binding affinity (e.g., Ki, or inhibition constant) or a docking score. nih.gov Lower binding energy values typically indicate more stable and favorable interactions.
For a series of new sulphonamide pyrolidine carboxamide derivatives targeting PfNMT, theoretical binding energies (ΔG) ranged from -6.98 to -9.60 kcal/mol, with computed inhibition constants (Ki) in the micromolar range (0.09–1.18 μM). nih.gov Similarly, in the development of pyrrolidine derivatives as inhibitors of the anti-apoptotic protein Myeloid Cell Leukemia Sequence 1 (Mcl-1), modifications led to compounds with Ki values as low as 0.077 μM. nih.gov These computational predictions are invaluable for prioritizing which novel compounds should be synthesized and tested in the laboratory.
The types of interactions predicted by docking software include hydrogen bonds, hydrophobic interactions, water bridges, and salt bridges. biorxiv.org For sulfonamides, the oxygen atoms are a key binding motif, often engaging in highly conserved CH···O=S interactions with protein residues. nih.gov The analysis of these specific contacts provides a detailed molecular basis for the compound's activity and guides further structural modifications to improve potency.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.
In QSAR studies, the structure of a molecule like this compound is characterized by numerical values known as molecular descriptors. These can include constitutional descriptors such as molecular weight (MW) and lipophilicity (logP), as well as geometric descriptors derived from the 3D structure of the molecule. nih.gov
Three-dimensional QSAR (3D-QSAR) analyses, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.gov These methods evaluate the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a molecule. By aligning a series of related compounds (e.g., pyrrolidine-based inhibitors) and analyzing their fields in relation to their biological activity, researchers can generate contour maps. nih.gov These maps visually represent how changes in these fields in specific regions of space around the molecule will affect its activity, providing a direct guide for structural modification. nih.gov For this compound, this means that its 3D shape, charge distribution, and potential for hydrogen bonding are quantitatively linked to its biological function.
The ultimate goal of QSAR is to develop a robust mathematical model that can accurately predict the biological activity of new, untested compounds based solely on their chemical structure. For a series of 1,3,4-trisubstituted pyrrolidine-based CCR5 receptor inhibitors, 3D-QSAR models were successfully built using CoMFA and CoMSIA. nih.gov
These models demonstrated high statistical significance, with a conventional correlation coefficient (r²) of 0.958 and a leave-one-out cross-validated coefficient (q²) of 0.677 for the CoMSIA model. nih.gov The high predictive power of such models, validated using external test sets of molecules, allows for the virtual screening of large compound libraries to identify potential new inhibitors with high potency, significantly accelerating the discovery process. nih.gov This approach enables the rational design of novel Pyrrolidine-3-sulfonamide derivatives with potentially improved inhibitory capabilities.
Molecular Dynamics Simulations and Conformational Analysis
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of every atom in the ligand-protein complex over time, providing insights into the stability of the binding pose, the flexibility of the protein, and the conformational behavior of the ligand.
The pyrrolidine ring is not a flat structure; it exists in various puckered conformations, a phenomenon known as "pseudorotation". nih.gov The specific conformation (e.g., C-4-exo or -endo envelope conformers) can be influenced by substituents on the ring. nih.gov MD simulations can explore these different conformations and determine which are most stable when the molecule is free in solution versus when it is bound within a protein's active site.
Studies on pyrrolidinium-based systems at interfaces have used MD simulations to analyze the orientation and structure of the pyrrolidinium (B1226570) ring. rsc.orgresearchgate.net These simulations revealed that pyrrolidinium rings prefer to lie parallel to a surface, in contrast to other aromatic cations. rsc.orgresearchgate.net Such simulations are crucial for understanding the dynamic behavior of this compound as it approaches and interacts with its biological target, providing a more complete and realistic picture of the binding event.
Investigation of the Stability of Pyrrolidine-Derived Iminium Ions
Computational methods, particularly Density Functional Theory (DFT), are pivotal in understanding the stability of pyrrolidine-derived iminium ions, which are key intermediates in many chemical reactions. The stability of these ions relative to hydrolysis can be examined by calculating the energies of exchange equilibria reactions. acs.orgnih.gov Studies have utilized the M06-2X/6-311+G(d,p) method to determine the equilibrium positions for reactions where a secondary amine is transferred between two carbonyl compounds. acs.orgnih.gov
A significant factor influencing the stability of these iminium ions is conjugation. Computational analyses have shown that the presence of an additional double bond in conjugation with the iminium ion results in a relative stabilization of approximately 3.5 kcal/mol. acs.orgnih.gov This stabilization is observed when comparing the energies of different iminium ions derived from various carbonyl compounds. researchgate.net For instance, iminium ions formed from α,β-unsaturated aldehydes (enals) are used as a reference to compare the stability of a wide array of other pyrrolidine-derived iminium ions. nih.gov
The substitution pattern on the pyrrolidine ring also plays a crucial role in determining the stability of the corresponding iminium ions. While some substituents can enhance stability, others may lead to thermodynamically less stable ions that are more susceptible to hydrolysis compared to the iminium ion derived from an unsubstituted pyrrolidine. ub.edu These computational predictions of relative stability are essential for forecasting which iminium salts will predominate in a reaction mixture containing multiple secondary amines and carbonyl compounds. ub.edu
| Reaction Comparison | Structural Change | Relative Stabilization (ΔE) | Computational Method |
|---|---|---|---|
| eq 1 vs. eq 3 | Addition of one double bond | ~3.5 kcal/mol | M06-2X/6-311+G(d,p) |
| eq 2 vs. eq 4 | Addition of one double bond | ~3.5 kcal/mol | M06-2X/6-311+G(d,p) |
Examination of Pseudorotation and Three-Dimensional Conformation of the Pyrrolidine Ring
The five-membered pyrrolidine ring is not planar; it exhibits a phenomenon known as "pseudorotation," which describes the continuous interconversion between various puckered conformations. researchgate.net This property endows the pyrrolidine scaffold with significant three-dimensional (3D) coverage, a desirable trait in drug design for exploring pharmacophore space. researchgate.net The ring's puckering primarily results in two distinct low-energy envelope conformations, termed Cγ-endo and Cγ-exo. nih.gov The nomenclature indicates whether the γ-carbon (C4) is puckered toward (endo) or away from (exo) the carbonyl group or other key substituent on the ring. nih.gov
The conformational equilibrium between the endo and exo puckers is influenced by the substituents on the pyrrolidine ring. Stereoelectronic effects, such as the gauche effect, play a significant role in determining the preferred conformation. researchgate.net For example, computational studies and experimental data have shown that for proline derivatives, the substitution pattern dictates the favored pucker:
4R-substituted prolines with electron-withdrawing groups strongly prefer the exo ring pucker. nih.gov
4S-substituted prolines with similar electron-withdrawing groups favor the endo ring pucker. nih.gov
cis-proline residues in proteins predominantly exhibit the DOWN (equivalent to endo) pucker. nih.gov
trans-proline residues in α-helices tend to adopt the UP (equivalent to exo) pucker. nih.gov
Quantum chemical calculations can quantify the energy differences between these conformers. For instance, ab initio calculations have determined the energy barrier for pseudorotation and the relative stability of different conformers, providing a dynamic picture of the ring's conformational landscape. rsc.org
| Pyrrolidine Derivative | Favored Conformation | Underlying Reason/Effect |
|---|---|---|
| (4S)-Fluoroproline | Cγ-endo | Gauche effect researchgate.net |
| (4R)-Fluoroproline | Cγ-exo | Gauche effect researchgate.net |
| cis-Proline Residues | endo (DOWN) | Observed in high-resolution protein structures nih.gov |
| trans-Proline in α-helices | exo (UP) | Observed in high-resolution protein structures nih.gov |
Characterization of Conformational Flexibility and its Impact on Binding Modes
The conformational flexibility inherent to the pyrrolidine ring is a critical determinant of its interaction with biological targets. nih.govnih.gov This flexibility allows derivatives of pyrrolidine-3-sulfonamide to adopt various shapes, enabling them to fit into diverse protein binding pockets. Molecular dynamics (MD) simulations are a powerful computational tool used to explore this flexibility in detail, providing insights into how these molecules behave in a dynamic physiological environment. nih.govnih.gov
MD simulations can reveal how the pyrrolidine scaffold and its substituents orient themselves to form favorable interactions with key amino acid residues. nih.gov For example, modeling studies have shown that the flexibility of the bonds within pyrrolidine derivatives allows aromatic substituents to orient themselves correctly within a hydrophobic cavity to engage in π-π stacking interactions with residues like phenylalanine or tyrosine. nih.gov Without this flexibility, achieving an optimal binding pose would be difficult. nih.gov
Furthermore, computational studies have demonstrated that locking the pyrrolidine ring into a specific conformation through strategic substitution can significantly impact its biological activity. nih.gov By analyzing the conformational landscape, researchers can design molecules that preferentially adopt a bioactive conformation, leading to enhanced potency and selectivity for a target receptor. nih.gov These simulations, often combined with binding free energy calculations like MM/PBSA, can help elucidate the stability of specific binding modes and guide the rational design of more effective inhibitors. nih.govmdpi.com
In Silico Screening and Virtual Screening Methodologies
In silico screening, also known as virtual screening (VS), encompasses a range of computational techniques used in the early stages of drug discovery to search large libraries of chemical compounds and identify those that are most likely to bind to a drug target. mdpi.com These methods serve as a filter, significantly reducing the number of molecules that need to be synthesized and tested experimentally, thereby saving time and resources. arabjchem.org Virtual screening approaches are broadly categorized into two main types: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). SBVS relies on the 3D structure of the target protein and uses techniques like molecular docking to predict how well a ligand fits into the binding site. LBVS is used when the target's structure is unknown and leverages information from a set of known active ligands to find other molecules with similar properties. researchgate.net
Identification of Novel Potential Drug Candidates
Virtual screening methodologies have been successfully applied to pyrrolidine sulfonamide and related pyrrolidine scaffolds to identify novel and potent drug candidates for a variety of therapeutic targets. arabjchem.orgnih.gov These computational approaches enable the high-throughput evaluation of compound libraries to pinpoint promising hits for further development.
One common strategy involves creating quantitative structure-activity relationship (QSAR) models. nih.gov In a study targeting GlyT1 for schizophrenia, a QSAR analysis of 3,4-disubstituted pyrrolidine sulfonamides identified key geometric and constitutional descriptors for inhibitory activity, leading to the identification of a highly active compound, C19. arabjchem.org Similarly, combined 3D-QSAR, molecular docking, and MD simulations have been used to design novel pyrrolidine-based inhibitors of the Mcl-1 protein, an important cancer target. nih.govbohrium.com This work resulted in the design of four new compounds with potent predicted inhibitory activity. nih.govbohrium.com
Molecular docking is another cornerstone of virtual screening. It has been used to generate reasonable binding modes for pyrrolidine derivatives against enzymes like Plasmepsin II, a target in malaria, and to guide the design of inhibitors. nih.gov By understanding the specific interactions between the ligand and the active site residues, researchers can rationally design new derivatives with improved binding affinity. nih.gov
| Target | Therapeutic Area | Computational Method(s) | Outcome | Reference |
|---|---|---|---|---|
| Glycine Transporter Type 1 (GlyT1) | Schizophrenia | QSAR, Molecular Docking, MD Simulation | Identified compound C19 as a potent, non-toxic inhibitor. | arabjchem.org |
| Myeloid cell leukemia-1 (Mcl-1) | Cancer | 3D-QSAR, Molecular Docking, MD Simulation | Designed four new compounds with potent predicted pIC50. | nih.govbohrium.com |
| Plasmepsin II & IV | Malaria | Molecular Docking, MD Simulation | Discovered nanomolar inhibitors and identified putative binding modes. | nih.gov |
| α-Mannosidase I & II | Not Specified | QSAR, Molecular Docking | Identified compound 30 as a potent inhibitor for both enzyme classes. | nih.gov |
Early Prediction of ADME-Toxicity Profiles for Lead Optimization
A critical aspect of drug development is ensuring that a potential drug has favorable Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties. zeclinics.commdpi.com High attrition rates of drug candidates are often due to poor ADME/Tox profiles. mdpi.com Computational models that can predict these properties early in the discovery pipeline are therefore invaluable for lead optimization. zeclinics.com By assessing ADME/Tox properties in silico, researchers can prioritize compounds that are more likely to be safe and effective, and deprioritize or suggest modifications for those with predicted liabilities before committing to costly synthesis and in vivo testing. nih.govtoxicology.org
For pyrrolidine-based compounds, these predictive models are integrated into the design workflow. For instance, in the search for GlyT1 inhibitors, the lead compound C19 was predicted to possess a desirable ADME-Toxicity profile with a high probability of penetrating the central nervous system (CNS). arabjchem.org Similarly, a study on novel Mcl-1 inhibitors based on a pyrrolidine scaffold evaluated the designed compounds for their pharmacokinetic and toxicity profiles. bohrium.comresearchgate.net The results indicated that the new compounds were likely to be orally bioavailable, show good permeability, and have a low risk of common toxicities such as AMES toxicity (mutagenicity) and hERG inhibition (cardiotoxicity). bohrium.comresearchgate.net These early predictions provide confidence that the identified leads are not only potent but also possess the drug-like properties necessary for further development. nih.gov
| Compound Series/Name | Target | Predicted ADME Properties | Predicted Toxicity Profile | Reference |
|---|---|---|---|---|
| Compound C19 | GlyT1 | Good CNS penetration | Predicted to be non-toxic | arabjchem.org |
| Pred01, Pred02, Pred03 | Mcl-1 | Orally bioavailable, good permeability | No AMES toxicity, no hERG inhibition, no skin sensitization | bohrium.comresearchgate.net |
Future Directions in Pyrrolidine 3 Sulfonamide Hydrochloride Research
Exploration of Novel Biological Targets and Therapeutic Applications Beyond Current Scope
The pyrrolidine (B122466) scaffold is a key component in molecules with a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, antimalarial, anticancer, anti-inflammatory, and anticonvulsant properties. frontiersin.orgnih.gov Future research on Pyrrolidine-3-sulfonamide (B1439569) hydrochloride and its derivatives will likely expand beyond currently known applications to target a variety of diseases.
Potential new therapeutic areas for exploration include:
Antiviral Agents : Given that pyrrolidine derivatives like Telaprevir and Ombitasvir are used in treating viral infections such as Hepatitis C, there is potential to investigate Pyrrolidine-3-sulfonamide hydrochloride derivatives as inhibitors of viral proteases or other essential viral enzymes for a range of viruses. researchgate.netnih.gov
Neurodegenerative Diseases : The pyrrolidine ring is present in compounds that act on the central nervous system. nih.gov Research could focus on developing derivatives that target enzymes or receptors implicated in neurodegenerative disorders, such as acetylcholinesterase or beta-amyloid aggregation. nih.gov
Diabetes : Certain polyhydroxylated pyrrolidine derivatives have shown potential as dual inhibitors of α-glucosidase and aldose reductase, enzymes relevant to managing diabetes. frontiersin.orgnih.gov This suggests a pathway for designing this compound analogues as novel antidiabetic agents. nih.govrsc.org
Antiparasitic Drugs : Carboxamides containing a sulfonamide functionality have demonstrated significant lethal effects against Plasmodium falciparum, the parasite causing malaria. nih.gov This provides a strong rationale for screening this compound derivatives against various parasitic diseases. nih.govmdpi.com
Oncology : Pyrrolidine-containing compounds have been investigated as antagonists of the CXCR4 chemokine receptor, which plays a role in cancer metastasis. nih.gov Future work could explore the development of this compound derivatives as potential anti-metastatic agents. nih.govpharmablock.com
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of sulfonamides and pyrrolidine derivatives has traditionally involved methods that may use harsh reagents or organic solvents. researchgate.netsci-hub.se A key future direction is the development of greener, more efficient, and sustainable synthetic routes.
Key areas for methodological improvement include:
Green Solvents : Research is moving towards replacing traditional organic solvents with more environmentally friendly alternatives like water, or using solvent-free "neat" conditions. researchgate.netsci-hub.seresearchgate.net The synthesis of sulfonamides in water has been demonstrated to be effective and simplifies product isolation. researchgate.netresearchgate.net
Catalysis : The use of novel catalysts can improve reaction efficiency and reduce waste. This includes the development of copper-catalyzed processes or the use of eco-friendly catalysts like Dawson-type heteropolyacid for the synthesis of N-sulfonyl pyrrolidine-2,5-diones. researchgate.netresearchgate.net
One-Pot Syntheses : Designing multi-step reactions to occur in a single reaction vessel (one-pot synthesis) reduces the need for purification of intermediates, saving time, resources, and reducing waste. researchgate.netscilit.com
Flow Chemistry : Continuous flow synthesis offers advantages in terms of safety, scalability, and efficiency over traditional batch processing. Applying flow methods to the synthesis of this compound could lead to higher yields and purities. researchgate.net
Stereoselective Synthesis : Given the importance of stereochemistry for biological activity, developing highly stereoselective methods for synthesizing chiral pyrrolidine derivatives from acyclic precursors or by functionalizing existing chiral rings like proline is a critical area of ongoing research. nih.govmdpi.com
Integrated Computational and Experimental Approaches for Accelerated Drug Discovery and Optimization
Integrating computational tools with experimental work can significantly accelerate the drug discovery and development pipeline for new this compound derivatives. nih.gov These in silico methods allow for the rapid screening of virtual compound libraries and the prediction of their properties before committing to costly and time-consuming synthesis.
Key integrated approaches include:
Molecular Docking and Virtual Screening : These structure-based methods are used to predict how a molecule binds to a specific biological target. mdpi.comnih.gov Researchers can virtually screen large libraries of this compound analogues against protein targets (e.g., enzymes, receptors) to identify promising candidates for synthesis and biological testing. rsc.orgmdpi.com
Pharmacophore Modeling : This ligand-based method identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.govfrontiersin.org A pharmacophore model can be built from known active compounds and used to design new derivatives with potentially improved potency.
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models can predict the activity of newly designed this compound derivatives, helping to prioritize which compounds to synthesize.
ADMET Prediction : Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. frontiersin.org This helps in identifying compounds with poor pharmacokinetic profiles or potential toxicity issues, reducing the failure rate in later stages of development. frontiersin.org
By using these computational approaches to guide experimental efforts, researchers can focus on synthesizing and testing the most promising compounds, making the drug discovery process more efficient and cost-effective.
Investigation of Multifunctional Pyrrolidine Derivatives for Polypharmacology Approaches
Complex diseases such as cancer, diabetes, and neurodegenerative disorders often involve multiple biological pathways. frontiersin.org Polypharmacology is a strategy that aims to design single chemical entities that can modulate multiple targets simultaneously. frontiersin.org The versatile pyrrolidine scaffold is well-suited for developing such multifunctional drugs. frontiersin.org
Future research in this area will focus on:
Molecular Hybridization : This approach involves combining two or more different pharmacophores into a single molecule. frontiersin.org For example, the this compound core could be linked to another bioactive heterocyclic structure to create a hybrid compound with a dual or complementary mode of action. frontiersin.org
Dual-Target Inhibitors : As seen with pyrrolidine derivatives targeting both α-glucosidase and aldose reductase for diabetes, future work could design this compound analogues that co-inhibit two distinct but related targets involved in a disease pathway. nih.govnih.gov
Fragment-Based Design : This strategy can be used to build multifunctional molecules by identifying small molecular fragments that bind to different targets and then linking them together using the pyrrolidine scaffold as a central connector.
The development of multifunctional this compound derivatives represents a sophisticated approach to treating complex diseases, potentially offering improved efficacy and a lower likelihood of developing drug resistance compared to single-target agents.
Q & A
Q. What statistical approaches are recommended for analyzing synergistic effects in combination therapy studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
